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3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol Documentation Hub

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  • Product: 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol
  • CAS: 767629-92-5

Core Science & Biosynthesis

Foundational

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol CAS 767629-92-5 properties

A Strategic Fluorinated Building Block for Medicinal Chemistry Executive Summary 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (CAS 767629-92-5) is a specialized bifunctional building block bridging the gap between lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Fluorinated Building Block for Medicinal Chemistry

Executive Summary

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (CAS 767629-92-5) is a specialized bifunctional building block bridging the gap between lipophilic modulation and physicochemical optimization. Unlike standard amino alcohols, the presence of the 2,2,2-trifluoroethyl group fundamentally alters the electronic landscape of the amine, significantly reducing basicity (


) and enhancing metabolic stability.[1] This guide outlines the critical properties, synthetic pathways, and application protocols for researchers utilizing this scaffold in drug discovery.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The integration of the trifluoroethyl moiety creates a "fluorine effect," acting as a bioisostere for ethyl or isopropyl groups while introducing strong electron-withdrawing character.[1]

PropertyValue / Description
CAS Number 767629-92-5
IUPAC Name 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol
Molecular Formula

Molecular Weight 157.14 g/mol
Predicted

(Base)
~5.4 – 5.9 (vs. ~10.5 for non-fluorinated analog)
Predicted LogP ~0.5 – 0.8 (Modulated lipophilicity)
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in alcohols, DCM, THF; moderate water solubility
Reactivity Class Weak Nucleophile / Primary Alcohol
The "Fluorine Effect" on Basicity

The most critical feature of this molecule is the reduced basicity of the secondary amine. The strong inductive effect (


) of the 

group pulls electron density away from the nitrogen lone pair.
  • Standard Secondary Amine:

    
     (Protonated at physiological pH).
    
  • Trifluoroethyl Amine:

    
     (Significant fraction neutral at physiological pH).
    

Impact: This allows the amine to penetrate lipid bilayers more effectively than its non-fluorinated counterparts, a crucial advantage for CNS-targeted drugs.

Synthetic Utility & Mechanisms[1]

This compound serves as a dual-handle scaffold. The primary alcohol allows for attachment to core pharmacophores (via Mitsunobu or alkylation), while the secondary amine remains available for further functionalization, albeit with reduced nucleophilicity.[1]

Mechanistic Workflow

The following diagram illustrates the primary synthetic routes to access and utilize CAS 767629-92-5.

SynthesisWorkflow Start1 2,2,2-Trifluoroethylamine Path1 Route A: SN2 Alkylation (Base, Heat) Start1->Path1 Start2 3-Halo-1-propanol (X = Cl, Br) Start2->Path1 Target 3-[(2,2,2-Trifluoroethyl) amino]propan-1-ol (CAS 767629-92-5) App1 O-Alkylation (NaH, Electrophile) Target->App1 Primary OH Reactivity App2 N-Acylation/Alkylation (Requires strong electrophiles) Target->App2 Reduced N-Nucleophilicity Path1->Target Yield: 60-80%

Figure 1: Synthesis and reactivity profile. Route A represents the most direct industrial approach.[1]

Experimental Protocols
Protocol A: Synthesis via Alkylation (Recommended)

Rationale: Direct alkylation is cost-effective and scalable. The reduced nucleophilicity of the trifluoroethylamine requires forcing conditions or the use of a more reactive alkyl halide.

Reagents:

  • 2,2,2-Trifluoroethylamine (1.2 equiv)[1]

  • 3-Bromo-1-propanol (1.0 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-bromo-1-propanol (10 mmol) and anhydrous MeCN (50 mL).

  • Base Addition: Add

    
     (20 mmol) and stir at room temperature for 10 minutes.
    
  • Amine Addition: Add 2,2,2-trifluoroethylamine (12 mmol) dropwise. Note: Trifluoroethylamine is volatile (bp ~37°C); use a reflux condenser cooled to -10°C or a sealed pressure vessel.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; amine may be faint due to low basicity).

  • Workup: Filter off solids. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).[1]

Protocol B: Utilization in Mitsunobu Coupling

Rationale: The alcohol moiety is a prime candidate for Mitsunobu reactions to attach the linker to phenols or heterocycles.

Reagents:

  • Target Phenol (1.0 equiv)

  • CAS 767629-92-5 (1.2 equiv)

  • Triphenylphosphine (

    
    , 1.5 equiv)[1]
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Dissolve the Phenol, CAS 767629-92-5, and

    
     in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD dropwise over 15 minutes.

  • Allow to warm to room temperature and stir overnight.

  • Critical Note: The secondary amine does not require protection during Mitsunobu conditions due to its reduced nucleophilicity and steric bulk, preventing self-alkylation in most cases.

Medicinal Chemistry Applications

The strategic value of CAS 767629-92-5 lies in its ability to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.

1. Metabolic Blocking

The trifluoroethyl group prevents oxidative dealkylation (N-dealkylation) by Cytochrome P450 enzymes. The C-F bonds are metabolically robust, extending the half-life (


) of the drug molecule compared to an N-ethyl or N-propyl analog.
2. Permeability Enhancement

By lowering the


 of the amine to ~5.7, the molecule exists primarily as a neutral species in the small intestine (pH 6-7) and blood (pH 7.4). This dramatically improves passive diffusion across membranes compared to highly basic amines (

) which are charged and require active transport.

MedChemLogic Problem Problem: High Basicity (pKa > 9) Rapid Metabolism Solution Solution: Introduce Trifluoroethyl Group (CAS 767629-92-5) Problem->Solution Effect1 Inductive Effect (-I) Electron Withdrawal Solution->Effect1 Result1 Lower pKa (~5.7) (Less Ionized at pH 7.4) Effect1->Result1 Result2 Blocked Metabolic Site (No N-Dealkylation) Effect1->Result2 Outcome Improved CNS Penetration Extended Half-Life Result1->Outcome Result2->Outcome

Figure 2: The medicinal chemistry logic flow for selecting this building block.

Safety & Handling (SDS Highlights)

While specific comprehensive toxicological data for this CAS is limited, handle as a Functionalized Fluoroalkyl Amine .[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). potentially harmful if swallowed.[2][3][4]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Amine functionality can absorb 
    
    
    
    over time (carbamate formation), though less avidly than non-fluorinated amines.[1]
  • Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.[1]

References
  • PubChem. Ethanamine, 2,2,2-trifluoro- (Compound Summary). National Library of Medicine. [Link] (Accessed 2026-02-23). Source for pKa values of the trifluoroethyl amine substructure.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]. Authoritative review on the "fluorine effect" and pKa modulation.

  • Organic Syntheses. General procedures for alkylation of amines.[Link]. Standard protocols adapted for Protocol A.

Sources

Exploratory

Fluorinated amino alcohol building blocks for medicinal chemistry

Strategic Fluorination: A Technical Guide to -Fluoro Amino Alcohol Building Blocks Executive Summary In modern medicinal chemistry, the "Fluorine Scan"—the systematic replacement of hydrogen or hydroxyl groups with fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Fluorination: A Technical Guide to -Fluoro Amino Alcohol Building Blocks

Executive Summary

In modern medicinal chemistry, the "Fluorine Scan"—the systematic replacement of hydrogen or hydroxyl groups with fluorine—is a validated strategy to optimize lead compounds. Among these,


-fluoro amino alcohols  represent a privileged scaffold. They serve as bioisosteres for peptide bonds, transition-state mimics for aspartyl protease inhibitors, and tools to modulate basicity without sacrificing solubility.

This guide provides a technical deep-dive into the physicochemical rationale, synthetic architecture, and application of these building blocks. It moves beyond generic textbook definitions to offer actionable protocols for the bench scientist.

Part 1: The Physicochemical Matrix

The introduction of a fluorine atom into an amino alcohol scaffold is rarely structurally neutral. It induces profound electronic and steric changes that can be leveraged to fix specific liabilities in a drug candidate.

Basicity Modulation ( )

The most immediate effect of


-fluorination is the attenuation of amine basicity via the inductive electron-withdrawing effect (

).
  • Mechanism: The electronegative fluorine pulls electron density through the

    
    -framework, stabilizing the free base form of the amine relative to the ammonium cation.
    
  • Magnitude: A single

    
    -fluorine atom typically lowers the 
    
    
    
    of an aliphatic amine by 1.3 to 1.7 units [1].
  • Medicinal Impact:

    • Permeability: Lowering

      
       (e.g., from 9.5 to 7.8) increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
      
    • hERG Avoidance: High basicity is often correlated with hERG channel blockage. Fluorination can mitigate this cardiotoxicity risk while maintaining target affinity.

Conformational Locking: The Gauche Effect

Unlike heavier halogens that prefer anti positioning due to steric repulsion, fluorine often exhibits a preference for the gauche conformation when vicinal to an electron-rich heteroatom (N or O).[1]

  • The Phenomenon: In 1,2-difluoroethane or

    
    -fluoroethanol, the most stable conformer places the fluorine and the heteroatom at a 60° dihedral angle (gauche) rather than 180° (anti).[2]
    
  • The Cause: While electrostatics play a role, the dominant driver is hyperconjugation .[2] Electron density donates from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital.[2] This interaction is geometrically optimal in the gauche conformation [2].
  • Application: This effect allows chemists to pre-organize a flexible chain into a bioactive conformation, reducing the entropic penalty of binding.

Visualization: The Gauche Effect Mechanism

GaucheEffect cluster_0 Conformational Equilibrium cluster_1 Mechanistic Drivers Anti Anti Conformer (Sterically Favored) Gauche Gauche Conformer (Stereoelectronically Favored) Anti->Gauche Fluorine Effect Hyperconj Hyperconjugation σ(C-H) -> σ*(C-F) Hyperconj->Gauche Electro Electrostatics Dipole alignment Electro->Gauche

Figure 1: The thermodynamic preference for the gauche conformer in


-fluoro systems is driven primarily by hyperconjugative orbital overlap.

Part 2: Synthetic Architectures

Synthesizing


-fluoro amino alcohols requires navigating the "hard-soft" mismatch of fluoride nucleophiles and the risk of rearrangement.
Strategic Decision Tree

When designing a synthesis, the choice of route depends heavily on the starting chirality and the tolerance for harsh reagents (e.g., DAST vs. HF sources).

  • Deoxofluorination (The "Hammer"): Using DAST or Deoxo-Fluor on amino-diols.

    • Risk: High probability of aziridinium intermediate formation, leading to rearrangement and loss of regiochemical integrity.

  • Nucleophilic Ring Opening (The "Scalpel"): Opening chiral aziridines or epoxides with a fluoride source.

    • Benefit: High regiocontrol and stereospecificity (inversion at the attack site).

Detailed Protocol: Lewis Base Catalyzed Hydrofluorination

This protocol, adapted from the work of Doyle et al. [3], avoids the use of corrosive amine-HF reagents by using benzoyl fluoride as a latent fluoride source triggered by a Lewis base.[3]

Target Reaction:

Ring opening of an N-protected aziridine to yield a


-fluoro amine (precursor to amino alcohol via oxidation or used directly if the alcohol is the starting functionality).
Reagents & Materials:
  • Substrate: N-Tosyl or N-Boc Aziridine (1.0 equiv)

  • Fluoride Source: Benzoyl Fluoride (BzF) (1.2 equiv)

  • Latent H-Source: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.1 equiv)

  • Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or similar Lewis Base (5-10 mol%)

  • Solvent: Dichloromethane (DCM) or THF, anhydrous.

Step-by-Step Methodology:
  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Add the N-protected aziridine (1.0 mmol) and anhydrous DCM (2.0 mL).

  • Reagent Addition:

    • Add HFIP (1.1 mmol) via syringe.

    • Add Benzoyl Fluoride (1.2 mmol) via syringe.

    • Note: Benzoyl fluoride is a lachrymator; handle in a fume hood.

  • Catalysis: Add DBN (0.05 mmol) dropwise. The reaction is typically exothermic; verify temperature stability.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (stain with phosphomolybdic acid) or LC-MS.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation:
  • 
     NMR:  Look for a diagnostic multiplet between -180 and -230 ppm  (depending on substitution).
    
  • Stereochemistry: If starting from a chiral aziridine, the reaction proceeds with inversion of configuration at the carbon undergoing nucleophilic attack (

    
     mechanism).
    

Part 3: Application Case Study

Protease Inhibitors & The Hydroxyethylamine Isostere

In the design of inhibitors for aspartyl proteases (e.g., HIV-1 protease, BACE1 for Alzheimer's), the hydroxyethylamine moiety is a classic transition-state mimic.

  • The Problem: The secondary alcohol in these inhibitors is prone to rapid oxidation by metabolic enzymes, and the adjacent amine can be too basic, leading to poor distribution.

  • The Fluorine Solution:

    • Replacing the

      
      -hydrogen of the alcohol with fluorine (creating a tertiary fluoride) or placing a fluorine on the 
      
      
      
      -carbon relative to the amine.
    • Metabolic Block: The C-F bond renders the adjacent C-H bond (if present) less susceptible to CYP450 oxidation due to electron deficiency.

    • pKa Tuning: As described in Part 1, the fluorine lowers the amine pKa, optimizing the ionic interaction with the catalytic aspartate residues in the enzyme active site without incurring the penalty of high systemic basicity.

Workflow Visualization: Synthesis & Logic

SynthesisWorkflow Start Target: Fluorinated Amino Alcohol Decision Is the Stereocenter Established? Start->Decision RouteA Route A: Deoxofluorination (Reagent: DAST/Deoxo-Fluor) Decision->RouteA No (Achiral Precursor) RouteB Route B: Aziridine Opening (Reagent: BzF/HFIP/DBN) Decision->RouteB Yes (Chiral Pool) OutcomeA Mixture of Regioisomers (Rearrangement Risk) RouteA->OutcomeA OutcomeB Single Regioisomer (Inversion of Config) RouteB->OutcomeB

Figure 2: Decision matrix for synthetic route selection. Route B is preferred for medicinal chemistry applications requiring high stereochemical purity.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Kalow, J. A., & Doyle, A. G. (2012).[3] Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[3] Journal of Organic Chemistry, 77(8), 4177–4183. Link
    
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

Foundational

pKa Modulation in Drug Design: The Trifluoroethyl Amino Propanol Scaffold

Executive Summary The strategic incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry.[1] This guide focuses on a specific, high-value pharmacophore: trifluoroethyl amino propanol d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry.[1] This guide focuses on a specific, high-value pharmacophore: trifluoroethyl amino propanol derivatives .

Unlike standard alkyl amines, which are highly basic (pKa


 9.5–10.5) and predominantly cationic at physiological pH, the introduction of a 2,2,2-trifluoroethyl group drastically lowers the basicity of the amine. This shift—often by 4 to 5 log units—transforms the molecule's physicochemical profile.

Key Takeaway: By suppressing the pKa to the 5.0–6.5 range, these derivatives exist primarily as neutral species at pH 7.4. This modification is a proven strategy to enhance membrane permeability, reduce hERG channel blockade, and improve metabolic stability against oxidative deamination.

Theoretical Framework: The Fluorine Inductive Effect[2]

To understand the pKa values of these derivatives, one must analyze the competing electronic effects within the molecule.

Structural Components

The scaffold consists of three functional zones:

  • The Amine Center (

    
    ):  The protonation site.
    
  • The Trifluoroethyl Group (

    
    ):  A strong electron-withdrawing group (EWG).
    
  • The Propanol Chain (

    
    ):  Contains a 
    
    
    
    -hydroxyl group, which is also electron-withdrawing but can participate in intramolecular hydrogen bonding.
Mechanism of Basicity Reduction

The basicity of an amine is determined by the availability of the nitrogen lone pair to accept a proton.[2]

  • Inductive Effect (-I): Fluorine is the most electronegative element (

    
    ). Through the 
    
    
    
    -bond framework, the
    
    
    group pulls electron density away from the nitrogen. This destabilizes the positively charged conjugate acid (
    
    
    ), making the proton easier to lose (i.e., lower pKa).
  • Magnitude: A standard ethyl group (

    
    ) is electron-donating (+I).[3] Replacing it with 
    
    
    
    inverts this effect.
Visualizing the Equilibrium

The following diagram illustrates the equilibrium shift caused by fluorination.

InductiveEffect cluster_0 Standard Amine (High pKa) cluster_1 Trifluoroethyl Amine (Low pKa) NodeA R-NH-R' NodeB Protonated (Stable Cation) NodeA->NodeB + H+ NodeC CF3-CH2-NH-R' NodeD Protonated (Destabilized Cation) NodeC->NodeD + H+ NodeD->NodeC Fast Deprotonation

Figure 1: Comparative stability of the conjugate acid. The electron-withdrawing nature of the


 group destabilizes the protonated state, shifting equilibrium toward the neutral base.

Comparative Data Analysis

The following table synthesizes experimental and predicted pKa values to demonstrate the "Fluorine Shift."

Table 1: pKa Impact of Trifluoroethyl Substitution

Compound ClassStructurepKa (Approx.)[4][5][6][7]Species at pH 7.4
Standard Ethylamine

10.7Cationic (

)
Amino Propanol

9.5Cationic (

)
Trifluoroethylamine

5.7Neutral (

)
Target Derivative

5.2 – 6.0 Neutral (~95%)

Analysis: The addition of the propanol chain to the trifluoroethylamine core typically results in a secondary amine. While alkylation usually increases basicity (by ~1 unit), the


-hydroxyl group of the propanol moiety exerts a counteracting -I effect. Consequently, the pKa of N-(2,2,2-trifluoroethyl)-1-amino-2-propanol derivatives remains suppressed in the 5.2–6.0  range.

Experimental Protocols

Measuring pKa values below 6.0 for lipophilic compounds requires specialized protocols. Standard aqueous titration often fails due to precipitation.

Method A: Potentiometric Titration (Yasuda-Shedlovsky)

This method is the "Gold Standard" for accuracy. It involves titrating in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[8]

  • HPLC-grade Methanol.

  • 0.15 M KCl (Ionic Strength Adjuster).[8]

Workflow:

TitrationProtocol Step1 Sample Preparation Dissolve ~5 mg compound in MeOH/Water mixtures (30%, 40%, 50%) Step2 Acidification Add 0.1 M HCl to reach pH ~2.0 Step1->Step2 Step3 Titration Titrate with 0.1 M NaOH under N2 purge Record pH vs. Volume Step2->Step3 Step4 Calculation (Bjerrum Plot) Determine apparent pKa (psKa) for each solvent ratio Step3->Step4 Step5 Extrapolation Plot psKa vs. %MeOH Intercept at 0% = Aqueous pKa Step4->Step5

Figure 2: Yasuda-Shedlovsky extrapolation workflow for lipophilic weak bases.[9]

Method B: NMR Titration

For trifluoroethyl derivatives, Fluorine NMR is a powerful, self-validating alternative. The chemical shift of the


 group changes significantly depending on the protonation state of the adjacent nitrogen.
  • Preparation: Dissolve compound in

    
     (or 
    
    
    
    ) with phosphate buffer.
  • Titration: Adjust pH using

    
    . Measure pH using a micro-electrode.
    
  • Acquisition: Record

    
     NMR spectra at each pH point.
    
  • Analysis: Plot chemical shift (

    
    ) vs. pH. The inflection point is the pKa.[7][8][10]
    

Implications for Drug Design[1][8][13]

Why engineer a compound with a pKa of 5.5 instead of 9.5?

Permeability and LogD

Lipophilicity is pH-dependent. The distribution coefficient (LogD) is defined as:



  • Standard Amine (pKa 10): At pH 7.4, the term

    
     is large. LogD is significantly lower than LogP. The drug is trapped in the water phase.
    
  • Trifluoroethyl Derivative (pKa 5.5): At pH 7.4, the term

    
     is negligible. 
    
    
    
    . The drug is neutral and highly membrane-permeable.
hERG Safety

The hERG potassium channel, responsible for cardiac toxicity (QT prolongation), contains aromatic residues (Y652, F656) that bind high-affinity cationic amines via cation-


 interactions.
  • Strategy: Reducing the pKa below physiological pH removes the positive charge.

  • Result: Trifluoroethyl amines often show >100-fold reduction in hERG affinity compared to their non-fluorinated analogs.

Metabolic Stability

The


 group blocks metabolic oxidation at the 

-position. Furthermore, by reducing the basicity, the amine becomes a poorer substrate for Monoamine Oxidases (MAO) and CYP450 isoforms that require a cationic binding mode.

References

  • Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem.

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry.[11][12] Journal of Medicinal Chemistry.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocol).
  • PubChem Compound Summary. (2023). 2,2,2-Trifluoroethylamine.[13][9][14][15][16] National Library of Medicine.

Sources

Exploratory

Introduction: A Structure-Activity Relationship (SAR) Approach to Safety

An In-Depth Technical Guide to the Safe Handling of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol is a specialized chemical intermediate, likely utilized in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol is a specialized chemical intermediate, likely utilized in pharmaceutical synthesis and drug discovery.[1] Its structure combines a propanolamine backbone with a trifluoroethyl group. In the absence of direct safety data, a cautious approach grounded in the known hazards of its constituent moieties is essential. Aminopropanols can be corrosive and cause severe skin and eye damage, while trifluoro-substituted compounds can present unique metabolic and toxicological profiles.[1][2] This guide, therefore, extrapolates potential hazards and handling protocols from documented information on analogous substances to ensure a high level of safety in the laboratory.

Compound Identification and Properties

Identifier Information
Chemical Name 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol
Synonym(s) 3-[(2,2,2-trifluoroethyl)amino]-1-propanol
CAS Number 767629-92-5
Molecular Formula C5H10F3NO
Molecular Weight 157.14 g/mol
Physical Form Liquid

Note: Properties for the specific compound are limited. Data from related compounds like 3-Amino-1-propanol suggest a colorless liquid with a melting point around 10-12°C and a boiling point between 184-187°C.[2][3] The trifluoroethyl group will likely influence these values.

Hazard Identification and Classification

Based on GHS classifications of related compounds such as 2-((2,2,2-Trifluoroethyl)amino)ethan-1-ol and 3-Amino-1-propanol, this compound should be handled as potentially hazardous.[2][4]

Anticipated GHS Hazard Classification:

  • Skin Corrosion/Irritation: Likely Category 1B or 2. Aminopropanols are known to cause severe skin burns and irritation.[2][4][5]

  • Serious Eye Damage/Irritation: Likely Category 1. Direct contact can cause serious, potentially irreversible eye damage.[2][4][6]

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.[2][4]

  • Flammability: May be a combustible or flammable liquid.[4][6][7]

Signal Word: Danger [2][6]

Pictograms:

Potential Hazard Statements:

  • H226/H227: Flammable or combustible liquid and vapor.[4][7]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • H314: Causes severe skin burns and eye damage.[2][4][5]

  • H335: May cause respiratory irritation.[4][8]

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is critical to mitigate risks.

Engineering Controls and Work Practices

All manipulations of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] This is the primary defense against inhalation of potentially harmful vapors or aerosols. Eyewash stations and safety showers must be readily accessible and in good working order.[7]

Grounding and bonding of containers and receiving equipment are necessary during transfers to prevent the buildup of static electricity, which could serve as an ignition source.[7][9] Use only non-sparking tools and explosion-proof electrical equipment.[7][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory and should be based on a thorough risk assessment.

Caption: Mandatory PPE for handling the compound.

  • Eye and Face Protection : Wear tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes.[2]

  • Skin and Body Protection : A complete chemical-resistant suit or, at a minimum, a lab coat worn over personal clothing is required.[2] Select gloves that are resistant to aminopropanols and fluorinated compounds. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]

  • Respiratory Protection : If there is a risk of inhalation (e.g., heating, aerosolizing, or inadequate ventilation), a NIOSH-approved respirator with appropriate cartridges must be used.[10]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][9]

  • Keep containers tightly closed and sealed upright to prevent leakage.[2][6]

  • The compound may be moisture-sensitive; consider storage under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Materials : Avoid strong oxidizing agents, acids, bases, and metals.[7][11]

Emergency Procedures

Prompt and correct responses to emergencies can significantly reduce harm.

First-Aid Measures

Immediate medical attention is required in all cases of significant exposure.[7][11]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[7][11] Call a physician or poison control center immediately.

  • In Case of Skin Contact : Immediately take off all contaminated clothing.[7] Rinse the affected skin with plenty of water for at least 15 minutes.[7][11] Seek immediate medical attention as chemical burns may result.[12]

  • In Case of Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing and call a physician immediately.[2]

  • If Swallowed : Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[2][7]

Accidental Release and Spill Response

Spill_Response cluster_spill Accidental Release Workflow Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation [8] Spill->Evacuate PPE Don Full PPE (Including Respiratory Protection) [8] Evacuate->PPE Ignition Remove All Ignition Sources [2, 3] PPE->Ignition Contain Contain Spill (Use inert absorbent material like sand or vermiculite) [2, 8] Ignition->Contain Collect Collect Material (Use non-sparking tools into a labeled, closed container) [2, 5, 8] Contain->Collect Clean Clean Spill Area Thoroughly Collect->Clean Dispose Dispose of Waste (As hazardous material) [2, 5] Clean->Dispose

Sources

Protocols & Analytical Methods

Method

Synthesis of ionizable lipids using 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

Part 1: Strategic Overview & Chemical Rationale The "Fluorine Effect" in mRNA Delivery The development of lipid nanoparticles (LNPs) for mRNA delivery relies heavily on ionizable lipids .[1][2] These lipids must satisfy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Rationale

The "Fluorine Effect" in mRNA Delivery

The development of lipid nanoparticles (LNPs) for mRNA delivery relies heavily on ionizable lipids .[1][2] These lipids must satisfy a "Goldilocks" pKa requirement: neutral at physiological pH (7.4) to minimize toxicity, but positively charged in the acidic endosome (pH 5.0–6.0) to facilitate membrane fusion and payload release.[3]

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol represents a sophisticated building block for next-generation lipids. The incorporation of the trifluoroethyl (


) group provides three critical advantages over conventional hydrocarbon lipids (like DLin-MC3-DMA):
  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the adjacent amine. While typical alkyl amines have pKa values of 8.0–9.0 (often too toxic), the trifluoroethyl group can shift this into the optimal 6.0–6.5 range without requiring complex heterocyclic headgroups.

  • Enhanced Fusogenicity: Fluorinated lipids tend to phase-separate and disrupt phospholipid bilayers more effectively upon protonation, significantly boosting endosomal escape efficiency.

  • Metabolic Stability: The C-F bond is extremely stable, potentially altering the metabolic profile and reducing the formation of reactive metabolites.

Target Molecule Architecture

This protocol describes the synthesis of a Biodegradable Fluorinated Ionizable Lipid (F-Ion-Lipid) . We utilize the bifunctionality of the starting material:

  • Secondary Amine: Serves as the ionizable center and attachment point for the primary hydrophobic tail.

  • Hydroxyl Group: Serves as a linker for a secondary biodegradable tail via esterification.

Part 2: Experimental Protocol

Workflow Visualization

The following diagram outlines the synthetic pathway and the mechanism of action for the final lipid.

G Start Starting Material 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol Inter Intermediate N-Alkylated Tertiary Amine Start->Inter Step 1: N-Alkylation (K2CO3, MeCN, 80°C) Tail1 Reagent A Branched Lipid Bromide (e.g., Heptadecan-9-yl 8-bromooctanoate) Tail1->Inter Final Final Product Fluorinated Ionizable Lipid Inter->Final Step 2: Esterification (DMAP, DCM, 0°C) Tail2 Reagent B Fatty Acid Chloride (e.g., Oleoyl Chloride) Tail2->Final LNP LNP Formulation (pH 7.4, Neutral) Final->LNP Formulation Endosome Endosomal Acidification (pH 5.5) LNP->Endosome Cellular Uptake Escape Protonation & Escape (F-Lipid+ disrupts membrane) Endosome->Escape pKa < 6.5 Trigger

Caption: Synthesis route converting the secondary amine precursor into a dual-tail ionizable lipid, followed by its biological activation mechanism.

Phase 1: N-Alkylation (Primary Tail Attachment)

Objective: Convert the secondary amine to a tertiary amine by attaching a biodegradable branched lipid tail.

Reagents:

  • Precursor: 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (1.0 equiv)

  • Alkylating Agent: Heptadecan-9-yl 8-bromooctanoate (1.1 equiv) (Note: This is a standard biodegradable lipid tail precursor).

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous

  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Precursor in anhydrous MeCN (0.2 M concentration).

  • Addition: Add finely ground

    
     and KI. Stir for 10 minutes at room temperature.
    
  • Reagent Introduction: Add the Alkylating Agent dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere (

    
     or Ar) for 16–24 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The secondary amine spot should disappear.

  • Workup: Cool to room temperature. Filter off the solids (

    
    /KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: Purify the residue via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

    • Result:Intermediate A (Tertiary amine with one free hydroxyl).

Phase 2: O-Acylation (Secondary Tail Attachment)

Objective: Functionalize the hydroxyl group with a second hydrophobic chain to balance the HLB (Hydrophilic-Lipophilic Balance) and ensure stable LNP formation.

Reagents:

  • Intermediate A: (1.0 equiv)

  • Acylating Agent: Oleoyl Chloride (or Linoleoyl Chloride) (1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Dissolve Intermediate A in anhydrous DCM (0.1 M) in a round-bottom flask. Add TEA and DMAP. Cool to 0°C in an ice bath.

  • Addition: Add Oleoyl Chloride dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Why: The

      
       group reduces the nucleophilicity of the amine, preventing quaternary ammonium salt formation; however, the hydroxyl group remains reactive for esterification.
      
  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate.
    
  • Final Purification: Flash chromatography (Silica gel; Gradient: 0–10% EtOAc in Hexanes).

    • Result:Final Fluorinated Ionizable Lipid .

Part 3: Quality Control & Characterization

Trustworthy data is the bedrock of lipid synthesis. The following QC steps are mandatory before formulation.

TestMethodAcceptance CriteriaPurpose
Identity

H-NMR (CDCl

)
Diagnostic signals:

multiplet (

~3.0 ppm), Ester

(

~4.1 ppm).
Confirm structure and absence of starting material.
Purity HPLC-CAD or LC-MS> 95% purity.Ensure no toxic byproducts or unreacted amines.
pKa TNS Fluorescence Assay6.0 – 6.8Critical: Determines endosomal escape efficiency.
Mass HR-MS (ESI+)Expected [M+H]


5 ppm.
Verification of molecular formula.
The TNS Assay (pKa Determination) Protocol
  • Buffer Prep: Prepare a series of buffers ranging from pH 2.5 to 11.0 (in 0.5 increments) containing 10 mM HEPES, 10 mM MES, 10 mM Ammonium Acetate, 130 mM NaCl.

  • Dye: Prepare 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) stock in DMSO.

  • Measurement: Incubate lipid LNPs with TNS in buffers. TNS fluoresces when bound to the positively charged (protonated) lipid.

  • Analysis: Plot Fluorescence vs. pH. The inflection point (pH where fluorescence is 50% of max) is the apparent pKa.

    • Note: The

      
       group typically shifts the pKa lower by 0.5–1.0 units compared to non-fluorinated analogs [1].
      

Part 4: Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Alkylation).

    • Cause: Steric hindrance from the trifluoroethyl group or low nucleophilicity.

    • Solution: Switch solvent to DMF (higher boiling point) or use a stronger base (Cs

      
      CO
      
      
      
      ) to drive the reaction.
  • Issue: pKa is too low (< 5.5).

    • Cause: The electron-withdrawing effect of the

      
       is too strong for the specific headgroup architecture.
      
    • Solution: Increase the distance between the amine and the

      
       group (requires different starting material) OR ensure the lipid tails are electron-donating (alkyl chains) to counterbalance.
      
  • Issue: Instability.

    • Cause: Ester hydrolysis.

    • Solution: Store neat lipid at -20°C under Argon. Avoid water until formulation.

References

  • Vertex AI Search. (2026). Fluorinated ionizable lipids for mRNA delivery synthesis. 2

  • Liu, S., et al. (2023). A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles. Journal of Materials Chemistry B. 2

  • Han, X., et al. (2024).[4] Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency. ACS Nano. 5

  • Buschmann, M. D., et al. (2021).[6] Nanomaterial-based brain-targeted delivery systems. PNAS.[7] 8

Sources

Application

Application Note: Chemoselective Esterification of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol with Fatty Acid Chlorides

This Application Note is designed for researchers in lipid nanoparticle (LNP) formulation and medicinal chemistry. It addresses the specific challenge of chemoselective esterification in the presence of an electron-defic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in lipid nanoparticle (LNP) formulation and medicinal chemistry. It addresses the specific challenge of chemoselective esterification in the presence of an electron-deficient secondary amine.

Executive Summary

The synthesis of ionizable lipids for RNA delivery often requires the coupling of hydrophobic tails to hydrophilic headgroups. The substrate 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol presents a unique synthetic challenge: it contains both a primary alcohol (the target for esterification) and a secondary amine.

While the trifluoroethyl (


) group significantly reduces the nucleophilicity of the nitrogen (

) compared to non-fluorinated alkylamines (

), the amine remains sufficiently nucleophilic to compete with the alcohol for highly reactive acylating agents like fatty acid chlorides. Direct reaction conditions frequently yield a mixture of O-esters , N-amides , and N,O-diacylated byproducts.

This protocol details a Transient Protection Strategy (TPS) using tert-butyloxycarbonyl (Boc) to guarantee regio-fidelity, ensuring >98% selectivity for the O-ester.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Paradox

In standard acylation reactions, amines are kinetically superior nucleophiles to alcohols (


). However, the inductive effect of the trifluoromethyl group withdraws electron density from the nitrogen lone pair.
  • Standard Secondary Amine: High nucleophilicity, rapid reaction with

    
    .
    
  • Trifluoroethyl-Amine: Reduced nucleophilicity, but base-mediated activation (using TEA or DIPEA to scavenge HCl) deprotonates the amine, restoring its ability to attack the acid chloride.

Why Direct Acylation Fails: Attempting to react the alcohol directly with a fatty acid chloride in the presence of a base (necessary to drive the reaction) exposes the free amine. Even with reduced basicity, the formation of the amide is thermodynamically favored over the ester. Once formed, the amide is irreversible and difficult to separate from the target ester.

The Solution: Three-Phase Workflow

To ensure scientific integrity and reproducibility, we employ a protection-deprotection sequence.

  • Phase I (N-Silencing): Quantitative protection of the secondary amine with

    
    .
    
  • Phase II (O-Acylation): Esterification of the free primary alcohol with the fatty acid chloride.

  • Phase III (Activation): Acid-mediated removal of the Boc group to yield the final ionizable lipid.

Visual Workflow (DOT Diagram)

G cluster_legend Process Key Start Starting Material (Amino-Alcohol) Inter1 Intermediate 1: N-Boc-Alcohol Start->Inter1 Phase I: N-Protection (25°C, 4h) Boc2O Reagent: Boc2O / TEA Boc2O->Inter1 Inter2 Intermediate 2: N-Boc-Ester Inter1->Inter2 Phase II: O-Acylation (0°C -> RT, 12h) FA_Cl Reagent: Fatty Acid Chloride (e.g., Oleoyl Cl) FA_Cl->Inter2 Final Target Product: Amino-Ester (TFA Salt) Inter2->Final Phase III: Deprotection (RT, 2h) TFA Reagent: TFA / DCM TFA->Final Key1 Blue: Protection Key2 Red: Esterification Key3 Green: Activation

Caption: Step-wise synthesis pathway ensuring chemoselectivity. The N-Boc group sterically and electronically deactivates the nitrogen, forcing reaction exclusively at the hydroxyl group.

Detailed Experimental Protocol

Phase I: N-Boc Protection

Objective: Mask the secondary amine.

  • Setup: In a flame-dried Round Bottom Flask (RBF), dissolve 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv).

  • Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (

    
    )  (1.2 equiv) dropwise.
    
    • Note: The reduced nucleophilicity of the fluorinated amine may require catalytic DMAP (0.1 equiv) if reaction conversion is <50% after 2 hours.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; product will NOT stain, SM will stain).

  • Workup: Wash with 10% Citric Acid (removes DMAP/TEA), then Brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Short silica plug (Hexane/EtOAc) to remove excess

    
    .
    
Phase II: Esterification (The Critical Step)

Objective: Attach the lipid tail.

ParameterSpecificationRationale
Solvent Anhydrous DCMHigh solubility of lipid tails; easy removal.
Stoichiometry 1.0 equiv Alcohol (Inter 1) : 1.1 equiv Acid ChlorideSlight excess of acyl chloride ensures full conversion.
Base Pyridine (2.0 equiv) or TEAPyridine is preferred for acid chloride reactions to prevent racemization (if chiral) and manage HCl.
Temperature 0°C

RT
Initial cooling controls exotherm; RT drives completion.

Protocol:

  • Dissolve N-Boc-Intermediate (from Phase I) in anhydrous DCM under Argon/Nitrogen.

  • Add Pyridine (2.0 equiv).

  • Cool to 0°C in an ice bath.

  • Add Fatty Acid Chloride (e.g., Oleoyl Chloride, 1.1 equiv) dropwise over 15 minutes.

    • Critical: Do not dump the reagent. Localized high concentrations can lead to impurities.

  • Remove ice bath and stir at RT for 12 hours.

  • Quench: Add a small amount of Methanol (0.5 mL) to react with excess acid chloride.

  • Workup: Dilute with DCM. Wash with 1M HCl (removes Pyridine), then Saturated

    
     (neutralizes acids), then Brine.
    
  • Isolation: Dry (

    
    ), concentrate. The product is usually a clear/yellow oil.
    
Phase III: Deprotection & Isolation

Objective: Reveal the ionizable amine.

  • Dissolve the N-Boc-Ester in DCM (Volume V).

  • Add Trifluoroacetic Acid (TFA) (Volume V/2) dropwise at 0°C. (Final ratio 2:1 DCM:TFA).

  • Stir at RT for 1–2 hours. Monitor by LC-MS (Loss of Boc mass: -100 Da).

  • Concentration: Remove solvent and excess TFA under vacuum. Co-evaporate with Toluene 3 times to remove residual TFA traces.

  • Final Form: The product is currently the TFA Salt .

    • For LNP Formulation: The salt form is often stable.

    • To obtain Free Base: Dissolve in DCM, wash with saturated

      
      , dry, and concentrate.
      

Quality Control & Troubleshooting

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following NMR signatures:

SignalExpected Shift (approx.)Diagnostic Value
Ester

-O

4.1 - 4.2 ppm (Triplet)
Confirms O-acylation. (Shifted downfield from ~3.6 ppm in SM).
Amine

-N

2.8 - 3.2 ppm
Should remain relatively upfield. If N-acylated (Amide), this shifts to >3.5 ppm.

Group

-70 to -72 ppm (

NMR)
Confirms integrity of the fluorinated headgroup.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase I Fluorinated amine is poor nucleophile.Add 10 mol% DMAP; Heat to 40°C (reflux DCM).
N-Acylation Observed Boc deprotection occurred prematurely or incomplete protection.Ensure Phase I is 100% complete before adding Acid Chloride. Avoid strong acids in Phase II.
Hydrolysis of Ester Water in solvent during Phase II.Use freshly distilled DCM or molecular sieves (3Å).

References

  • Nucleophilicity of Fluorinated Amines

    • PubChem Data: 2,2,2-Trifluoroethylamine, pKa ~5.7.

    • Mechanistic Insight: The electron-withdrawing effect of

      
       reduces nucleophilicity by ~
      
      
      
      compared to ethylamine, but does not eliminate it. (Master Organic Chemistry, Nucleophilicity Trends).
  • General Esterification Protocols

    • Acid Chloride Method:[1][2] Standard Schotten-Baumann conditions adapted for lipid synthesis. (Organic Chemistry Portal).

  • Chemoselectivity in Amino-Alcohols

    • Bhattacharya, A. et al.[3] "Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water." J. Am. Chem. Soc.[4] (2023).[2][5] (Demonstrates the difficulty of selective O-acylation without protection).

  • Synthesis of Fluorinated Amino Alcohols

    • Beilstein J. Org. Chem. (2013). Synthesis of 2-amino-3-arylpropan-1-ols. (General handling of amino-alcohol intermediates).

Sources

Method

Application Note: Aza-Michael Addition of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

This Application Note is designed as a definitive technical guide for researchers utilizing 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol in organic synthesis, specifically focusing on Michael addition (conjugate addition)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for researchers utilizing 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol in organic synthesis, specifically focusing on Michael addition (conjugate addition) workflows.

Abstract & Reactivity Profile

The incorporation of fluorine into pharmaceutical scaffolds is a critical strategy for modulating lipophilicity (


), metabolic stability, and pKa. 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol  presents a unique synthetic challenge and opportunity. It contains two nucleophilic sites: a primary alcohol and a secondary amine. However, the amine is significantly deactivated by the electron-withdrawing trifluoroethyl group (

).

Standard aza-Michael protocols (often catalyst-free for alkyl amines) are frequently ineffective for this substrate due to the reduced nucleophilicity of the nitrogen center. This guide outlines optimized protocols to achieve high chemoselectivity (N-alkylation vs. O-alkylation) and conversion efficiency.

Key Chemical Properties
PropertyValue / CharacteristicImplication for Protocol
Structure

Sterically accessible secondary amine.[1][2][3]
Amine pKa ~5.5 – 6.0 (Estimated)~4-5 units lower than non-fluorinated analogues. Low Basicity.
Nucleophilicity Significantly ReducedRequires activation of the electrophile (Michael Acceptor).
Chemoselectivity Amine (Soft) vs. Alcohol (Hard)Neutral/Acidic conditions favor aza-addition. Strong bases promote oxa-addition.

Mechanistic Strategy & Workflow

To overcome the low reactivity of the trifluoroethyl amine, Lewis Acid Catalysis is the preferred method. The catalyst activates the Michael acceptor (electrophile), making it susceptible to attack by the weak amine nucleophile without requiring deprotonation (which would risk competing O-alkylation).

Reaction Pathway Diagram

The following flowchart illustrates the decision logic for selecting the correct protocol based on the Michael acceptor's reactivity.

ReactionWorkflow Start Substrate: 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol Acceptor Select Michael Acceptor Start->Acceptor Type1 High Reactivity (e.g., Vinyl Sulfones, Acryloyl Chlorides) Acceptor->Type1 Type2 Moderate/Low Reactivity (e.g., Acrylates, Acrylamides, Nitriles) Acceptor->Type2 MethodA Method A: Thermal / Neat (Solvent-Free, 60-80°C) Type1->MethodA Kinetic Control MethodB Method B: Lewis Acid Catalysis (Yb(OTf)3 or Sc(OTf)3, DCM/Water) Type2->MethodB Electrophile Activation Product Target: N-Alkylated Adduct MethodA->Product MethodB->Product SideProduct Risk: O-Alkylation / Retro-Michael MethodB->SideProduct If Base Added

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on electrophile reactivity.

Experimental Protocols

Method A: Thermal Activation (Solvent-Free)

Best for: Highly reactive Michael acceptors (e.g., Vinyl Sulfones, Maleimides). Principle: Uses high concentration (neat) and thermal energy to overcome the activation barrier without external catalysts that might complicate purification.

Materials:

  • Substrate: 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (1.0 equiv)

  • Electrophile: e.g., Phenyl vinyl sulfone (1.1 equiv)

  • Solvent: None (Neat) or minimal Toluene if solid.

Step-by-Step:

  • Charge: In a screw-cap vial, weigh the amino-alcohol substrate.

  • Add Electrophile: Add the Michael acceptor directly. If both are solids, add minimal Toluene (0.5 M concentration) to create a slurry.

  • Heat: Seal the vial and heat to 60–80 °C in an aluminum block.

  • Monitor: Check by TLC or LC-MS every 2 hours. The reaction is typically complete within 4–12 hours.

  • Workup: Cool to room temperature. If neat, the product may solidify. Recrystallize directly or purify via flash chromatography (SiO2, Hexanes/EtOAc).

Method B: Lewis Acid Catalyzed (Standard Protocol)

Best for: Acrylates, Acrylamides, and Acrylonitriles. Principle: Ytterbium(III) triflate [


] coordinates to the carbonyl oxygen of the acceptor, lowering the LUMO energy and facilitating attack by the deactivated amine.

Materials:

  • Substrate: 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (1.0 mmol)

  • Electrophile: Methyl Acrylate (1.2 mmol)

  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step:

  • Catalyst Activation: Flame-dry a round-bottom flask under Nitrogen. Add

    
     (0.1 equiv) and cool to room temperature.
    
  • Solvation: Add anhydrous DCM (5 mL, 0.2 M).

  • Addition Sequence:

    • Add the Michael Acceptor (1.2 equiv) first.[2] Stir for 10 minutes to allow catalyst coordination.

    • Add 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature (20–25 °C).

    • Note: If conversion is <10% after 4 hours, install a reflux condenser and heat to 40 °C.

  • Quench: Add water (5 mL) to quench the catalyst.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via column chromatography.
    

Performance Data & Optimization

The following table summarizes expected outcomes based on the electronic nature of the Michael acceptor when using Method B .

Michael AcceptorElectrophilicityMethodExpected YieldNotes
Methyl Vinyl Ketone HighMethod B (RT)>90%Very fast; watch for polymerization.
Acrylonitrile ModerateMethod B (Reflux)75–85%Requires heat;

group slows rate significantly.
Methyl Acrylate ModerateMethod B (Reflux)70–80%Standard benchmark.
Acrylamide LowMethod B (Reflux+)40–60%Difficult substrate; may require high pressure or microwave.
Troubleshooting Guide
  • Problem: No reaction or very slow conversion.

    • Cause: The

      
       group renders the amine too weak.
      
    • Solution: Switch to Microwave Irradiation (100 °C, 30 min, Method B). Alternatively, add a co-catalyst like TMSCl (Trimethylsilyl chloride) which can activate the acceptor further.

  • Problem: Formation of O-alkylated product.

    • Cause: Presence of adventitious base or high temperature favoring the alkoxide.

    • Solution: Ensure the reaction is strictly neutral or slightly acidic (Lewis acid). Do not use bases like TEA or

      
      , as they will deprotonate the alcohol.
      

Safety & Handling

  • Fluorine Safety: While the

    
     group is stable, avoid strong reducing agents (e.g., 
    
    
    
    at high temp) which could potentially defluorinate under extreme conditions.
  • Amine Handling: Avoid skin contact. Use nitrile gloves.

  • Exotherm: Reactions with vinyl sulfones can be exothermic. Scale up cautiously.

References

  • Nucleophilicity Trends of Fluorinated Amines

    • Master Organic Chemistry. "Nucleophilicity Trends of Amines." (Accessed 2026).[3] The electron-withdrawing trifluoroethyl group reduces nucleophilicity by a factor of ~

      
       compared to ethylamine.
      
  • Lewis Acid Catalysis in Aza-Michael Additions

    • Organic Letters.[2][3][4] "Aza-Michael Addition of Nosyloxycarbamates to 2-(Trifluoromethyl)acrylates." (2003). Demonstrates the necessity of specific activation for fluorinated or deactivated nitrogen species.

  • General Aza-Michael Protocols

    • Alfa Chemistry. "Michael Addition Reaction Guide.
  • Synthesis of Trifluoroethyl-Amine Building Blocks

    • Organic Letters.[2][3][4] "Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a Building Block." (2016).[3][5] Provides context on handling

      
       derivatives.
      

Sources

Application

Scalable synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol intermediates

Executive Summary & Strategic Rationale The incorporation of the 2,2,2-trifluoroethyl group ( ) into amine scaffolds is a critical transformation in modern drug discovery. This motif lowers basicity ( 5.5–6.0), enhances...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of the 2,2,2-trifluoroethyl group (


) into amine scaffolds is a critical transformation in modern drug discovery. This motif lowers basicity (


5.5–6.0), enhances metabolic stability against oxidative deamination, and increases lipophilicity compared to non-fluorinated ethyl groups.

This guide details the scalable synthesis of 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol , a versatile bifunctional linker. While direct alkylation using trifluoroethyl halides (


) or sulfonates is possible, it suffers from poor atom economy, high cost, and sluggish kinetics due to the electron-withdrawing effect of the 

group which deactivates the

-carbon toward

attack.

The Recommended Route: Reductive Amination using Trifluoroacetaldehyde Ethyl Hemiacetal (TFAEH) .

  • Why: TFAEH is a stable, liquid surrogate for gaseous trifluoroacetaldehyde. The reaction proceeds under mild conditions, avoids over-alkylation, and utilizes inexpensive sodium borohydride (

    
    ) as the reductant.
    

Strategic Route Analysis

The following table contrasts the three primary synthetic disconnections available to the process chemist.

ParameterRoute A: Reductive Amination (Recommended) Route B: Direct Alkylation Route C: Acylation-Reduction
Reagents 3-Aminopropanol + TFAEH +

3-Aminopropanol +

(Triflate)
3-Aminopropanol + TFA Anhydride


Atom Economy High (Byproducts: EtOH, Borate salts)Low (High MW leaving group)Medium (Loss of oxygen)
Safety High (Mild exotherms, aqueous workup)Medium (Triflates are potent alkylators)Low (

is pyrophoric at scale)
Scalability Excellent (Homogeneous, flow-compatible)Poor (Reagent instability/cost)Poor (Cryogenic/hazardous reduction)
Cost $ (Commodity reagents)

$
(Specialty reagent)

(Reagent + handling)

Mechanistic Pathway & Workflow

The synthesis proceeds via the formation of a hemiaminal intermediate, which dehydrates to the imine (Schiff base). The electron-withdrawing


 group makes the imine highly electrophilic, facilitating rapid reduction by borohydride.

G Start 3-Aminopropanol (Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + TFAEH - EtOH TFAEH TFA Ethyl Hemiacetal (Electrophile) TFAEH->Hemiaminal Imine Trifluoromethyl Imine Hemiaminal->Imine - H₂O (Dehydration) Reduction Borohydride Reduction Imine->Reduction + NaBH₄ Product Target: 3-[(2,2,2-Trifluoroethyl) amino]propan-1-ol Reduction->Product Workup

Caption: Mechanistic flow from condensation of amine and hemiacetal to final reduction.

Detailed Protocol: Reductive Amination

Scale: 100 mmol (approx. 15–20 g output) Reaction Time: 4–6 hours Yield Target: 85–92%

Reagents & Materials
  • 3-Aminopropanol (MW 75.11): 7.51 g (100 mmol)

  • Trifluoroacetaldehyde ethyl hemiacetal (TFAEH) (MW 144.09): 15.85 g (110 mmol, 1.1 equiv)

  • Sodium Borohydride (

    
    ):  4.54 g (120 mmol, 1.2 equiv)
    
  • Solvent: Methanol (anhydrous preferred) - 100 mL

  • Quench: 1N HCl and Sat.

    
    
    
Step-by-Step Procedure

1. Imine Formation (The "Aging" Step)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, internal temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Charge: Add 3-Aminopropanol (7.51 g) and Methanol (80 mL) to the flask. Cool the solution to 0–5°C using an ice bath.

  • Addition: Add TFAEH (15.85 g) dropwise over 20 minutes.

    • Note: The reaction is slightly exothermic. Maintain internal temperature <10°C.

  • Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 2 hours .

    • Critical Checkpoint: This "aging" period is vital to drive the equilibrium from the hemiaminal to the imine species. Insufficient time leads to lower yields.

2. Reduction

  • Cooling: Return the flask to the ice bath (0°C).

  • Addition: Add

    
      (4.54 g) portion-wise over 30 minutes.
    
    • Safety: Hydrogen gas evolution will occur. Ensure adequate venting.[2] Do not seal the system.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature and stir for an additional 1 hour.

  • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%

    
    ) or GC-MS. The imine intermediate should be consumed.
    

3. Workup & Isolation

  • Quench: Carefully quench excess borohydride by dropwise addition of 1N HCl (approx. 20 mL) until pH reaches ~3–4 (gas evolution ceases). Stir for 10 minutes to break down boron complexes.

  • Neutralization: Adjust pH to ~9–10 using Saturated

    
     or 1N NaOH.
    
  • Extraction: Remove methanol under reduced pressure (Rotavap). Dilute the aqueous residue with water (50 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
    • Note: The product is an amino-alcohol and has partial water solubility. Multiple extractions or continuous extraction may be necessary if yield is low.

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum.
    

4. Purification

  • Distillation: For high purity (>98%), the crude oil can be distilled under high vacuum (approx. 0.5 mmHg, bp ~60–70°C).

  • Alternative: If distillation is not feasible, flash chromatography (Silica, DCM:MeOH 95:5) is effective.

Analytical Specifications

Verify the identity and purity of the intermediate using the following parameters:

TechniqueExpected Signal / Characteristic
Appearance Clear, colorless to pale yellow viscous oil.

NMR (400 MHz,

)

3.75 (t, 2H,

), 3.20 (q,

Hz, 2H,

), 2.85 (t, 2H,

), 1.70 (quint, 2H,

).

NMR

-72.5 ppm (t,

group). Distinctive triplet due to coupling with adjacent methylene protons.
MS (ESI+)

.
GC Purity

(Area %).

Process Safety & Troubleshooting

  • TFAEH Handling: While less volatile than the aldehyde, TFAEH is flammable and causes serious eye irritation. Use in a fume hood.

  • Borate Emulsions: During workup, boron salts can cause emulsions. If this occurs, adding a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stirring for 30 minutes will clarify the layers.

  • Over-alkylation: The reduced nucleophilicity of the product (due to the electron-withdrawing trifluoroethyl group) effectively prevents a second reaction with TFAEH, making this route highly selective for the mono-alkylated product.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

  • TFAEH Reactivity: Gong, Y., & Kato, K. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659-1675.

  • Borohydride Reduction of Fluoro-Imines: Prasad, A. S., et al. (2015). Practical Synthesis of N-(2,2,2-Trifluoroethyl)amines. Journal of Fluorine Chemistry, 178, 26-31.

  • Toxicity of Fluorinated Amines: Poddar, R., et al. (2020). Fluorine in Pharmaceutical Industry.[3][4][5] Organofluorine Chemistry: Synthesis and Applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Acylation of Fluorinated Amino Alcohols

Welcome to the technical support center for the acylation of fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The unique electronic properties of fluorinated compounds introduce specific challenges, primarily concerning chemoselectivity and the preservation of stereochemical integrity. This document provides in-depth, experience-based answers to common problems, troubleshooting strategies, and validated protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: My primary side reaction is O-acylation. How can I improve selectivity for the N-acylation product?

This is the most common challenge. The competition between N- and O-acylation is a classic chemoselectivity problem.[1] The amine is generally more nucleophilic than the alcohol, but several factors can shift the balance. The presence of electron-withdrawing fluorine atoms can decrease the nucleophilicity of the amino group and increase the acidity of the hydroxyl group, making O-acylation more competitive.[2][3][4][5]

Root Causes & Solutions:

  • Deprotonation of the Alcohol: Under basic conditions, the more acidic fluorinated alcohol can be deprotonated, forming a highly nucleophilic alkoxide that readily attacks the acylating agent.

    • Solution: Avoid strong bases. Use a non-nucleophilic weak base like pyridine or 2,6-lutidine just to scavenge the acid byproduct (e.g., HCl from an acyl chloride).[6] In some cases, classic Schotten-Baumann conditions using a biphasic system with a mild inorganic base like NaHCO₃ can be effective, as the amine is acylated in the organic phase while the base remains in the aqueous phase.[7][8][9]

  • Acylating Agent Reactivity: Highly reactive acylating agents (e.g., acyl chlorides, anhydrides) are less selective.

    • Solution: Switch to a less reactive acylating agent. Activated esters (like N-hydroxysuccinimide esters) or the use of peptide coupling reagents (e.g., EDC/HOBt) can significantly improve N-selectivity.[10]

  • Solvent Effects: Polar, protic solvents can solvate the amine via hydrogen bonding, reducing its nucleophilicity. Conversely, strongly coordinating aprotic solvents (like DMSO) can lead to "naked" enolates and favor O-reactivity.[11]

    • Solution: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to favor N-acylation.[11]

Q2: I'm observing significant racemization at the chiral center of my amino alcohol. What's causing this and how can I stop it?

Preserving stereochemical integrity is critical, especially in drug development. Racemization often occurs via the formation of an oxazolone intermediate, particularly with N-acyl amino acid derivatives.[12] This pathway is promoted by strong bases and high temperatures.

Root Causes & Solutions:

  • Base-Mediated Epimerization: The α-proton of the newly formed amide is acidic. A strong base can abstract this proton, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization.[12]

    • Solution 1: Temperature Control. Perform the reaction at low temperatures (0 °C to -20 °C) to minimize the rate of epimerization.[13]

    • Solution 2: Base Selection. Avoid strong, non-sterically hindered bases. If a base is required, use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts.[14]

  • Activating Agent: Certain coupling reagents are more prone to causing racemization.[15]

    • Solution: Use racemization-suppressing additives. Reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective when used with carbodiimides like DCC or EDC.[12][14][15] They work by forming an active ester intermediate that is more stable and less prone to oxazolone formation.[15]

Q3: My reaction yield is consistently low. What are the common culprits?

Low yields can stem from several issues, ranging from reagent quality to suboptimal reaction conditions.[16]

Root Causes & Solutions:

  • Reagent Quality: Acylating agents, especially acyl chlorides and anhydrides, are highly sensitive to moisture and can be hydrolyzed before they react with your substrate.[16][17]

    • Solution: Use freshly opened or distilled reagents and ensure all glassware is rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or slightly elevating the temperature, but be mindful of potential side reactions like racemization.

  • Side Reactions: As discussed, O-acylation is a major competing reaction that consumes your starting material. Decomposition of the acylating agent or starting material can also occur.[16]

    • Solution: Implement the strategies outlined in Q1 and Q2 to minimize side reactions. Using a milder, more selective acylating agent may improve the yield of the desired product even if the reaction is slower.

In-Depth Troubleshooting Guides

Guide 1: Mastering N- vs. O-Acylation Chemoselectivity

The choice of reaction conditions dictates the kinetic vs. thermodynamic outcome. N-acylation is typically the kinetically favored product due to the higher intrinsic nucleophilicity of the amine.[18] However, O-acylation can become dominant under conditions that favor the formation of the more stable thermodynamic product or enhance the alcohol's reactivity.

Mechanism of Competition

G cluster_0 Inputs cluster_1 Reaction Pathways cluster_2 Products AminoAlcohol Fluorinated Amino Alcohol N_Attack Kinetic Control (N-Attack) AminoAlcohol->N_Attack More Nucleophilic O_Attack Thermodynamic/Base-Promoted (O-Attack) AminoAlcohol->O_Attack More Acidic (Deprotonation) AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->N_Attack AcylatingAgent->O_Attack N_Acyl Desired N-Acyl Product (Amide) N_Attack->N_Acyl Favored by: - Low Temp - Aprotic Solvent - Weak Base O_Acyl Side Product (Ester) O_Attack->O_Acyl Favored by: - High Temp - Strong Base - Polar Solvent

Comparative Data: Influence of Conditions on Selectivity

The following table summarizes typical outcomes based on experimental choices.

ParameterCondition A (Favors N-Acylation)Condition B (Favors O-Acylation)Rationale
Acylating Agent Acyl imidazole, Activated Ester (e.g., NHS-ester)[19]Acyl Chloride, Acyl Anhydride[20][21]Less reactive agents are more selective for the more nucleophilic amine.
Base Weak, non-nucleophilic (Pyridine, NaHCO₃)[7]Strong, non-nucleophilic (DBU) or alkoxidesStrong bases deprotonate the alcohol, creating a potent alkoxide nucleophile.[19]
Solvent Aprotic non-polar (DCM, THF)Aprotic polar (DMF, DMSO) or Protic (if amine is protonated)Aprotic non-polar solvents minimize unwanted side reactions and solvation effects.[11]
Temperature 0 °C or belowRoom Temperature or elevatedLower temperatures favor the kinetic product (N-acylation).
pH Control Neutral to slightly basic (pH 7-9)Acidic (pH < 4)Under strongly acidic conditions, the amine is protonated and non-nucleophilic, forcing selective O-acylation.[22]
Guide 2: A Step-by-Step Approach to Preventing Racemization

Racemization can derail a synthesis. A systematic approach is required to maintain the optical purity of your material.

Troubleshooting Decision Tree

G start Racemization Observed? check_base Is a strong base (e.g., Et3N) used? start->check_base Yes no_rac Maintain current protocol. Monitor purity. start->no_rac No check_temp Is the reaction run at > 0°C? check_base->check_temp No sol_base Switch to a sterically hindered base (DIPEA) or weaker base (NMM). Use minimal equivalents. check_base->sol_base Yes check_reagent Are you using a carbodiimide (DCC, EDC) alone? check_temp->check_reagent No sol_temp Run reaction at 0°C to -20°C. check_temp->sol_temp Yes sol_reagent Add a racemization suppressant (1.1 eq HOBt or Oxyma). check_reagent->sol_reagent Yes

Validated Experimental Protocol

Protocol: Highly N-Selective Acylation using an Acyl Chloride

This protocol is optimized for the selective N-acylation of a chiral fluorinated amino alcohol using benzoyl chloride as a representative acylating agent.

Materials:

  • Fluorinated Amino Alcohol (1.0 eq.)

  • Benzoyl Chloride (1.05 eq.)

  • Pyridine (1.1 eq.), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: Under an inert atmosphere of Argon or Nitrogen, dissolve the fluorinated amino alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.1 eq.) to the stirred solution.

  • Acylating Agent Addition: Add benzoyl chloride (1.05 eq.) dropwise to the reaction mixture over 5-10 minutes. Vigorous stirring is essential.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[16]

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
  • Shinde, S., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry. [Link]

  • Boc Sciences. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem Technical Support. (2025). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O. Benchchem.
  • Rose, M. E., & Willis, C. J. (1977). Fluorinated alkoxides. Part XI.
  • Boyd, H., Leach, S. J., & Milligan, B. (1972). N-acylsuccinimides as acylating agents for proteins: the selective acylation of lysine residues. International Journal of Peptide and Protein Research. [Link]

  • Shinde, S., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry.
  • Saikia, U. P., et al. (2016).
  • Kjaer, A., et al. (2014). The effect of fluorine substitution in alcohol-amine complexes. R Discovery.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. [Link]

  • Kjaer, A., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. RSC Publishing.
  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O - Quora. [Link]

  • BenchChem. (2025).
  • Pediaa.com. (2020). Difference Between O Acylation and N Acylation. [Link]

  • Organic Chemistry Explained. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube. [Link]

  • Juhl, M., & Bols, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition. [Link]

  • University of Illinois. CHEM 330 Topics Discussed on Oct 2.
  • Cazin, C. S. J. (Ed.). (2012). Acylation of Alcohols and Amines. In Monographs in Supramolecular Chemistry. Royal Society of Chemistry.
  • Goujon, J., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

Sources

Optimization

Purification methods for lipids containing 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

Welcome to the Fluorinated Lipid Technologies Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Lipid Technologies Technical Support Center .

I am Dr. Aris, Senior Application Scientist. Below you will find a specialized troubleshooting guide for the purification of lipids derived from 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol .

This molecule is a critical "headgroup" intermediate often used to synthesize ionizable lipids for Lipid Nanoparticles (LNPs) or PROTAC linkers. Its unique fluorinated motif alters physicochemical properties (pKa, lipophilicity) in ways that often cause standard lipid purification protocols to fail.[1]

Quick Reference: Physicochemical Profile

PropertyValue / CharacteristicImplication for Purification
Structure Secondary Amine + Primary Alcohol +

Amphiphilic but highly polar headgroup.[1]
pKa (Amine) ~5.7 - 6.2 (vs. ~10.5 for non-fluorinated)CRITICAL: It is a much weaker base than standard amines.[1] Standard acid washes may behave unexpectedly.[1]
UV Activity Negligible (No chromophore)CRITICAL: You cannot see it on standard UV (254 nm).[1] Requires ELSD, CAD, or Staining.[1]
Solubility Soluble in MeOH, DCM, Water (pH dependent)Hard to remove by simple precipitation.[1]

Module 1: Pre-Purification & Workup (The "Triage")[2]

User Issue: "I tried an acid wash to remove the excess amine starting material, but my lipid product crashed out or formed an emulsion."

The Science: The electron-withdrawing trifluoromethyl group (


) significantly lowers the pKa of the neighboring amine to ~5.7 [1].
  • Standard Lipid Synthesis: The final product (e.g., a dialkylated lipid) usually has a similar pKa (~6.0–6.5) to the starting material.[2]

  • The Trap: If you use a strong acid (1M HCl, pH 0), both the starting material and your product become fully protonated salts. While the starting material is water-soluble, the protonated lipid is an amphiphilic surfactant, leading to intractable emulsions.[1]

Protocol: Polarity-Driven Extraction Instead of relying on pH separation, rely on the massive difference in LogP (polarity).

  • Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) or TBME (avoid DCM for the first wash to prevent emulsions).

  • The "Salting Out" Wash:

    • Wash 2x with 0.5 M Citrate Buffer (pH 5.0) .[1]

    • Why? At pH 5, the starting material (pKa ~6) is ~90% protonated and highly water-soluble. The lipid product (with long alkyl tails) will remain in the organic phase despite partial protonation due to its hydrophobicity.

  • The Brine Finish: Wash 1x with saturated NaCl to break any hydration shells.[1]

  • Drying: Dry organics over

    
    , filter, and concentrate.
    

Module 2: Flash Chromatography (Normal Phase)

User Issue: "My compound is streaking on the column, or I can't separate the starting material from the mono-alkylated byproduct."

The Science: The


 group reduces the basicity, meaning the amine interacts less strongly with the acidic silanols on silica than a standard amine. However, the alcohol moiety still hydrogen-bonds strongly.[1]

Protocol: The "Fluorine-Tuned" Gradient

  • Stationary Phase: Spherical Silica (40 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: Methanol (MeOH) + 1% Ammonium Hydroxide (

    
    ) .
    
    • Note: Do not use Triethylamine (TEA).[1][3] TEA is too basic and lipophilic; it will co-elute with your fluorinated lipid and is hard to remove.

      
       is volatile.[1]
      
  • Gradient:

    • 0–5% B over 5 CV (Column Volumes).

    • 5–20% B over 15 CV.[1]

  • Detection (Crucial):

    • Since the molecule has no UV, use ELSD (Evaporative Light Scattering Detector) or CAD .

    • TLC Stain: Use Permanganate (

      
      )  or Iodine .[1] Ninhydrin is often too faint because the electron-poor amine reacts poorly [3].[1]
      

purification_logic cluster_0 Detection Strategy start Crude Reaction Mixture check_uv Is UV (254nm) visible? start->check_uv no_uv NO: Use ELSD/CAD or KMnO4 Stain check_uv->no_uv Typical yes_uv YES: Likely impurity or conjugated linker check_uv->yes_uv decision Separation Difficulty no_uv->decision method_flash Standard Flash (DCM/MeOH + NH4OH) decision->method_flash High ΔRf (>0.2) method_hplc Prep-HPLC (C18) (Ammonium Formate) decision->method_hplc Low ΔRf (Isomers/Byproducts)

Caption: Decision matrix for selecting detection and purification modes based on impurity profile.

Module 3: Reverse Phase HPLC (The "Polishing" Step)

User Issue: "I have a persistent impurity eluting just before my product on C18."

The Science: Fluorinated compounds often exhibit the "Fluorine Effect" in Reverse Phase (RP). The


 group is hydrophobic but also has a large dipole. On standard C18, it may not separate well from non-fluorinated analogs (e.g., if you used a non-fluorinated linker by mistake).[1]

Protocol: Buffer Selection

  • Column: C18 is standard, but a C18-PFP (Pentafluorophenyl) column is superior for fluorinated lipids.[1] The "fluorous-fluorous" interaction increases retention and selectivity for your specific headgroup [2].[1]

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate (pH ~7).[1]

    • B: Methanol (or Acetonitrile) + 10mM Ammonium Formate.[1]

    • Warning: Avoid TFA (Trifluoroacetic acid).[1] TFA forms strong ion pairs with amines.[1] Since your molecule already has a trifluoro-group, adding TFA can cause peak broadening and makes mass spec (LC-MS) interpretation difficult due to signal suppression.[1]

  • Gradient:

    • Start high organic (e.g., 80% B) if purifying a dialkylated lipid, as these are very hydrophobic.[1]

Frequently Asked Questions (FAQ)

Q1: I cannot see my spots on TLC. What is happening? A: The starting material 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol has no conjugated pi-system.[1] It is invisible to UV.[1]

  • Fix: Dip your TLC plate in Permanganate (

    
    )  and heat.[1][3][4] The alcohol will oxidize, appearing as a yellow spot on a purple background. Alternatively, use an Iodine chamber.[1][3] Do not rely on Ninhydrin alone, as the 
    
    
    
    group deactivates the amine, leading to very faint staining [3].

Q2: Can I distill the starting material to purify it before reaction? A: Yes, but with caution.

  • Small amino-alcohols are distillable, but the

    
     group increases volatility compared to the non-fluorinated analog. Ensure you use a high-vacuum setup.[1] However, for the lipid product, distillation is impossible; it will degrade.[1]
    

Q3: Why is my yield low after column chromatography? A: You likely used unmodified silica.

  • Even with the reduced basicity of the

    
    -amine, the hydroxyl group (-OH) and the amine can bind irreversibly to acidic silanols.
    
  • Fix: Pre-wash your silica column with 1%

    
     in DCM before loading your sample.[1] This "deactivates" the active sites.
    

References

  • PubChem. (2025).[1] Ethanamine, 2,2,2-trifluoro- (Compound Summary).[1] National Library of Medicine.[1] [Link]

  • Han, X., et al. (2024).[1] Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency.[1][5] ACS Nano.[1] [Link]

  • University of Rochester. (n.d.).[1] TLC Stains and Dips.[1][3][4][6] Department of Chemistry.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Transfection Efficiency of Fluorinated LNP Formulations

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for fluorinated lipid nanoparticle (f-LNP) formulations. As a Senior Application Scientist, my goal is to pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for fluorinated lipid nanoparticle (f-LNP) formulations. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends deep scientific principles with field-proven, practical solutions. Fluorinated lipids represent a significant advancement in LNP technology, often enhancing serum stability, cellular uptake, and the crucial step of endosomal escape.[1][2][3] However, realizing these benefits requires careful optimization.

This guide is structured to help you systematically diagnose and resolve issues leading to low transfection efficiency. We will move from foundational checks to the nuances of f-LNP formulation and analysis.

Part 1: Quick-Check FAQs - The Most Common Culprits

Before diving into complex formulation variables, let's address the most frequent and easily correctable issues that can derail a transfection experiment.

Q1: I'm seeing very low or no protein expression. Where do I even begin?

Start with the three pillars of any successful transfection: the health of your cells, the quality of your nucleic acid cargo, and the integrity of your LNP formulation. A failure in any one of these can lead to a complete loss of signal. This guide will walk you through troubleshooting each of these components systematically.

Q2: How can I be sure my cells are "transfection-ready"?

Cell health is non-negotiable. Stressed or unhealthy cells will not transfect well.[4]

  • Passage Number: Use low-passage cells (ideally <20 passages). High-passage cells can have altered phenotypes and reduced transfection capacity.[5]

  • Confluency: Aim for a cell density of 70-90% at the time of transfection. Over-confluent cells may have slowed metabolic activity, while under-confluent cells may not be healthy enough to tolerate the transfection process.[4][6]

  • Contamination: Regularly test your cell cultures for mycoplasma contamination. This common and often invisible contaminant can severely impact experimental outcomes.[6]

  • Media: Do not use antibiotics in your media during the transfection itself, as this can add stress to the cells.[6][7]

Q3: My LNPs look fine, but I'm still getting poor results. Could my mRNA be the problem?

Absolutely. The LNP is just the delivery vehicle; the quality of the cargo is paramount.

  • Integrity: Verify the integrity of your mRNA using gel electrophoresis. You should see a sharp, clear band. Smearing indicates degradation.[5]

  • Purity: Ensure your mRNA is free of contaminants from the synthesis process. A NanoDrop A260/A280 ratio should be at least 1.7.[5][6] High-quality, purified nucleic acids are essential for efficient transfection.[8]

Part 2: In-Depth Troubleshooting Guide - A Systematic Approach

If the quick checks don't solve your problem, a more detailed, systematic investigation is required. The following workflow will guide you from your starting materials through formulation and final analysis.

Workflow for Diagnosing Low Transfection Efficiency

G cluster_0 Phase 1: Pre-Formulation Checks cluster_1 Phase 2: Formulation & Characterization cluster_2 Phase 3: Transfection & Analysis A Start: Low Transfection Efficiency Observed B Assess Cell Health (Passage, Confluency, Mycoplasma) A->B Is cell health optimal? C Assess mRNA Quality (Integrity, Purity A260/A280) B->C Yes B_Action Action: Culture fresh, low-passage, mycoplasma-free cells. B->B_Action No D Review LNP Formulation (Ratios, N/P, Fluorination %) C->D Yes C_Action Action: Synthesize/procure new, high-quality mRNA. C->C_Action No E Characterize LNPs (Size, PDI, Zeta Potential) D->E Are ratios optimized? D_Action Action: Re-formulate LNPs. Titrate fluorinated lipid content and optimize N/P ratio. D->D_Action No F Measure Encapsulation Efficiency (EE%) E->F Yes E_Action Action: Check formulation process. (Mixing speed, buffer pH). Re-characterize. E->E_Action No G Optimize Transfection Protocol (LNP Dose, Incubation Time) F->G Yes (>90%) F_Action Action: Re-formulate. Check buffer pH during mixing. Optimize N/P ratio. F->F_Action No (<90%) H Assess Cellular Uptake (e.g., using fluorescently-labeled LNPs) G->H Is protocol optimized? G_Action Action: Perform dose-response and time-course experiments. G->G_Action No I Result: Transfection Efficiency Restored H->I Yes H_Action Action: Investigate endosomal escape. Consider different fluorinated lipids or helper lipids. H->H_Action No

Caption: Systematic workflow for troubleshooting low f-LNP transfection efficiency.

Section A: LNP Formulation & Physicochemical Characterization

The unique properties of fluorinated lipids require careful consideration during formulation. The composition and resulting physical characteristics of your LNPs are the most critical variables to control.

Q4: I'm adapting a standard LNP formulation (e.g., MC3-based) to include a fluorinated lipid. What molar ratio should I use?

There is no single "correct" ratio, and optimization is key. Start with a well-established formulation as a baseline, such as the Onpattro® formulation: 50% ionizable lipid, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.[6] Then, systematically substitute the standard ionizable lipid with your fluorinated analog.

  • Substitution Strategy: Don't start with 100% substitution. Studies have shown that a hybrid approach, combining fluorinated and non-fluorinated ionizable lipids, can significantly enhance mRNA delivery.[9] We recommend testing a range of substitution ratios, for example:

    • 12.5% Fluorinated Lipid (3:1 standard:fluoro)

    • 25% Fluorinated Lipid (1:1 standard:fluoro)[1]

    • 50% Fluorinated Lipid (1:3 standard:fluoro)

  • Fluorinated PEG-Lipids: Another successful strategy is to use a standard ionizable lipid but incorporate a fluorinated PEG-lipid. Even at low molar ratios (e.g., 1.5%), this can improve cellular internalization and endosomal escape.[2][10]

Q5: What is the N/P ratio, and how does it affect my fluorinated LNP formulation?

The N/P ratio is the molar ratio of nitrogen atoms (N) in the ionizable lipid to the phosphate groups (P) in the nucleic acid backbone.[6] It governs the electrostatic interactions that drive mRNA encapsulation.

  • Why it's Critical: At a low pH during formulation (e.g., pH 4), the ionizable lipid's amine groups become protonated (positively charged), allowing them to bind the negatively charged mRNA.[11] An optimal N/P ratio ensures high encapsulation efficiency and a stable particle.

  • Recommended Range: For most LNP systems, an N/P ratio between 3 and 8 is a good starting point.[6]

  • Troubleshooting: If you have low encapsulation efficiency, consider increasing the N/P ratio to provide more positive charges for mRNA complexation. However, be aware that excessively high N/P ratios can lead to increased cytotoxicity.[6]

Q6: My f-LNPs show poor transfection. What should their physical characteristics be?

You must characterize every new batch of f-LNPs. The key parameters—size, polydispersity index (PDI), and zeta potential—directly impact biological performance.[11][12]

Parameter Technique Optimal Range Rationale & Troubleshooting Tips
Size (Diameter) Dynamic Light Scattering (DLS)50 - 150 nmRationale: Size affects cellular uptake mechanism and biodistribution.[13] Troubleshooting: Larger particles (>200 nm) may indicate aggregation. Check mixing parameters, buffer quality, or lipid solubility. Smaller particles (<50 nm) might not carry enough payload.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Rationale: PDI measures the uniformity of the particle population. A low PDI indicates a monodisperse, homogenous formulation, which is crucial for reproducible results.[14] Troubleshooting: High PDI (>0.3) suggests aggregation or inconsistent formulation. Re-evaluate your mixing process (e.g., microfluidic flow rates).
Zeta Potential Laser Doppler ElectrophoresisSlightly negative or neutral at physiological pH (~ -10 mV to +5 mV)Rationale: A near-neutral surface charge at pH 7.4 minimizes non-specific interactions with serum proteins, increasing circulation time.[12] Troubleshooting: A highly positive zeta potential at neutral pH can cause rapid clearance and toxicity. This may indicate an issue with the pKa of your ionizable lipid or improper pH neutralization post-formulation.

Q7: My encapsulation efficiency (EE) is below 90%. How can I improve it?

High EE is critical; unencapsulated mRNA is rapidly degraded and non-functional.

  • Check Formulation pH: The most common cause of low EE is an incorrect pH in the aqueous buffer during mixing. You must use an acidic buffer (e.g., 50 mM citrate, pH 3.0-4.0) to ensure the ionizable lipid is protonated and can bind the mRNA.[1]

  • Optimize N/P Ratio: As discussed in Q5, a low N/P ratio may not provide enough positive charge to encapsulate all the mRNA. Try increasing the ratio.

  • Mixing Dynamics: Ensure your mixing method (e.g., microfluidics) is rapid and consistent. Slow mixing can lead to larger, poorly formed particles with lower EE.[1]

  • Fluorinated Lipid Properties: Highly fluorinated lipids can be more hydrophobic and may phase-separate if not formulated correctly. Ensure all lipid components are fully dissolved in the ethanol phase before mixing.

Section B: Transfection Protocol & Biological Interactions

Even a perfectly formulated f-LNP can fail if the transfection protocol is suboptimal or if it cannot overcome cellular barriers.

Q8: How do I determine the optimal dose of f-LNPs for my cells?

There is no universal dose. The optimal concentration depends on the cell type and the potency of your specific f-LNP formulation.

  • Perform a Dose-Response Curve: Always titrate a new f-LNP formulation to find the sweet spot. Test a range of mRNA concentrations (e.g., 25 ng to 1000 ng per well in a 24-well plate).

  • The Goal: You are looking for the lowest dose that gives the maximum protein expression with minimal cytotoxicity. High LNP concentrations can be toxic and may paradoxically reduce expression.[4]

Q9: My transfection efficiency is still low, even with good LNPs and an optimized dose. Could it be a problem with cellular uptake or endosomal escape?

Yes, this is a critical hurdle and where fluorinated LNPs are designed to excel.[1][2] If uptake or escape is inefficient, the mRNA cargo will never reach the cytoplasm to be translated.

Cellular Trafficking of LNPs

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cellular Interior LNP Fluorinated LNP (Neutral Charge) Uptake 1. Cellular Uptake (Endocytosis) LNP->Uptake Endosome 2. Early Endosome (pH ~6.5) Uptake->Endosome Escape 3. Endosomal Escape (Critical Step) Endosome->Escape Ionizable lipid becomes positively charged Lysosome 4a. Degradation Pathway (Lysosome, pH ~4.5) = TRANSFECTION FAILURE Escape->Lysosome Inefficient escape leads to degradation Cytoplasm 4b. mRNA Release into Cytoplasm = SUCCESS Escape->Cytoplasm Fluorinated lipids disrupt endosomal membrane Translation 5. Translation (Protein Expression) Cytoplasm->Translation

Caption: The intracellular journey of an LNP, highlighting the critical endosomal escape step.

  • How Fluorination Helps: The unique physicochemical properties of fluorinated lipids are thought to enhance interaction with and disruption of the endosomal membrane, promoting the release of mRNA into the cytoplasm.[3]

  • Troubleshooting Low Uptake: If you suspect poor cellular uptake, you can test this directly by formulating LNPs with a fluorescently labeled lipid (e.g., DiI or DiO) and measuring uptake via flow cytometry or fluorescence microscopy.[15][16]

  • Troubleshooting Poor Endosomal Escape: This is more challenging to measure directly but is often the primary bottleneck. If uptake is high but expression is low, poor endosomal escape is the likely culprit.

    • Re-evaluate your ionizable lipid: The pKa of the ionizable lipid is critical. It should be in the range of 6.2-6.7 to ensure it becomes positively charged in the acidic endosome but remains neutral in circulation.[11]

    • Try a different fluorinated lipid: The structure, degree, and position of fluorination can dramatically impact performance. Experiment with different fluorinated lipids in your formulation.

    • Optimize helper lipids: Helper lipids like DOPE can adopt non-bilayer structures that facilitate membrane fusion and endosomal escape. Consider screening different helper lipids.[12]

Part 3: Key Protocols & Methodologies

Protocol 1: Formulation of Fluorinated LNPs via Microfluidic Mixing

This protocol describes a standard method for producing reproducible f-LNPs.

  • Prepare Lipid Stock (Organic Phase):

    • In an amber glass vial, dissolve your ionizable lipid (e.g., a 1:1 mix of standard and fluorinated lipid), DSPC, cholesterol, and PEG-lipid in 100% ethanol to achieve your desired molar ratios (e.g., 50:10:38.5:1.5).[17][18]

    • Ensure all lipids are fully dissolved. Gentle warming (to 37°C) may be necessary, especially for cholesterol.[18] Vortex to mix thoroughly.

  • Prepare mRNA Stock (Aqueous Phase):

    • Dilute your purified mRNA in a sterile, RNase-free 50 mM citrate buffer (pH 4.0).[17]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., from Precision NanoSystems) according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid, controlled mixing of the two phases triggers the self-assembly of the LNPs.

  • Neutralization and Purification:

    • Collect the LNP solution from the outlet.

    • Immediately dialyze the LNP solution against sterile 1x PBS (pH 7.4) for at least 6 hours, or overnight, using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette. This step removes the ethanol and neutralizes the pH.[18]

  • Sterilization and Storage:

    • Sterilize the final f-LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs immediately (Protocol 2) and store them at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Physicochemical Characterization of f-LNPs

  • Sample Preparation: Dilute a small aliquot of your purified LNP solution in 1x PBS (pH 7.4) to a suitable concentration for DLS analysis (this is instrument-dependent).

  • DLS Measurement (Size & PDI):

    • Equilibrate the DLS instrument to 25°C.

    • Place the cuvette with your diluted sample into the instrument.

    • Perform at least three measurements to obtain the average Z-average diameter (size) and PDI.[14]

  • Zeta Potential Measurement:

    • Dilute your sample in an appropriate low-ionic-strength buffer (e.g., deionized water or a specific buffer recommended by the instrument manufacturer).

    • Load the sample into a folded capillary cell.

    • Perform the measurement to determine the surface charge of the particles.

References
  • Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formulations. (2025, April 8). Vertex AI Search.
  • Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC - NIH. (n.d.). National Institutes of Health.
  • Fluorinated lipid nanoparticles enable real-time tracking of mRNA delivery and uncover spatiotemporal mechanisms of immune activation. (2026, January 6). PNAS.
  • Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency | Request PDF. (2026, January 10). ResearchGate.
  • Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency. (2024, March 19). PubMed.
  • What Defines Efficiency in mRNA Lipid Nanoparticle Delivery. (2025, October 10). Patsnap Eureka.
  • A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles. (n.d.). Journal of Materials Chemistry B (RSC Publishing).
  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC. (n.d.). National Institutes of Health.
  • Dual-Mechanism mRNA Delivery via Fluorinated-Sorbitol Polyplexes: Enhancing Cellular Uptake and Endosomal Escape for COVID-19 Vaccination. (2024, December 26). PubMed.
  • Troubleshooting low transfection efficiency with D-Lin-MC3-DMA LNPs. (n.d.). Benchchem.
  • The transfection potency of lipid nanoparticles containing mRNA depends on relative loading levels. (n.d.). ChemRxiv.
  • Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels. (2024, December 31). ACS Applied Materials & Interfaces.
  • Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting. (2025, May 30). ISCA.
  • mRNA lipid nanoparticle formulation, characterization and evaluation. (n.d.). Springer Nature Experiments.
  • Transfection Basics Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Preparation of MC3 Lipid Nanoparticles for RNA delivery. (n.d.). Benchchem.
  • Troubleshooting Transfection: Common Problems and Solutions. (2025, August 19). Yeasen.
  • Protocol for LNP Preparation and Analysis. (n.d.). Echelon Biosciences Inc.
  • DNA Transfection Troubleshooting. (n.d.). GenScript.
  • (A) The size and zeta potential of fluorinated LNPs. (B) Flow cytometry... (n.d.). ResearchGate.
  • mRNA lipid nanoparticle formulation, characterization and evaluation - PMC - NIH. (n.d.). National Institutes of Health.
  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025, March 4). Curapath.
  • LNP characterization guidelines: Size, PDI, Morphology. (2025, February 10). Inside Therapeutics.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Methodologies for the Analysis of Impurities in 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

Abstract The robust characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring product safety and efficacy. This guide provides an in-depth comparison of liq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring product safety and efficacy. This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol, a polar and fluorinated amino alcohol. We explore the inherent analytical challenges posed by such molecules and compare the performance of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC) coupled with mass spectrometry. Supported by illustrative experimental data and detailed protocols, this guide serves as a practical resource for researchers, analytical chemists, and drug development professionals tasked with developing sensitive, selective, and robust analytical methods for challenging polar compounds.

Introduction: The Imperative for Rigorous Impurity Profiling

In pharmaceutical manufacturing, an impurity is defined as any component present in a drug substance that is not the desired chemical entity.[1] These impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, degradation products, or reagents.[2] Even at trace levels, impurities can impact the safety, efficacy, and stability of the final drug product.[3]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][4] These guidelines set specific thresholds, often requiring identification of impurities present at levels as low as 0.10%.[2][5] This necessitates the use of highly sensitive and selective analytical techniques, with LC-MS being the preeminent tool for this purpose.[3][6]

The Analytical Challenge of Polar Fluorinated Amino Alcohols

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol presents a unique set of analytical challenges due to its physicochemical properties:

  • High Polarity: The presence of hydroxyl (-OH) and secondary amine (-NH) groups makes the molecule highly polar. This leads to poor retention on traditional reversed-phase (RP) columns, which are designed for nonpolar compounds.

  • Fluorination: The trifluoroethyl group influences the molecule's electronic properties and can affect its interaction with chromatographic stationary phases.

  • Potential Impurities: The impurity profile is likely to include polar starting materials (e.g., 3-aminopropan-1-ol), by-products, and degradation products that are also polar and may be structurally similar to the API.

This guide will compare three distinct LC-MS strategies to address these challenges effectively.

Comparative Analysis of LC Methodologies

The choice of chromatographic mode is the most critical decision in developing a separation method for this analyte. We will compare the predominant approaches: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Method 1: Reversed-Phase (RP) Chromatography

RP-HPLC is the workhorse of the pharmaceutical industry but often struggles with highly polar analytes.

  • Causality of Experimental Choices: A standard C18 column provides a nonpolar stationary phase. For a polar analyte like our target compound, retention is minimal under typical RP conditions (high aqueous mobile phase). To overcome this, ion-pairing agents (e.g., trifluoroacetic acid, TFA) are often employed. However, TFA is a known ion-suppressing agent in mass spectrometry. A more MS-friendly approach is to use a polar-embedded or polar-endcapped RP column, which offers enhanced retention for polar compounds without requiring harsh ion-pairing agents.

  • Performance Insights: While achievable, RP methods for this compound may suffer from low retention times, placing the API peak close to the solvent front where matrix effects can be significant and resolution from early-eluting polar impurities is poor.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amide phases) and a mobile phase with a high concentration of organic solvent.[1]

  • Causality of Experimental Choices: In HILIC, a water-enriched layer forms on the surface of the stationary phase. Analyte retention is achieved through partitioning between this aqueous layer and the bulk organic mobile phase.[1] For our target compound, this mechanism provides excellent retention. The high organic content of the mobile phase is also beneficial for MS detection, as it promotes efficient desolvation and ionization in the ESI source, leading to enhanced sensitivity.[1][7]

  • Performance Insights: HILIC typically provides superior retention and peak shape for polar analytes compared to RP. It is particularly effective at separating the API from structurally similar polar impurities, offering a significant advantage in resolution.

Method 3: Mixed-Mode Chromatography (MMC)

MMC columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.

  • Causality of Experimental Choices: An MMC column with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities can provide a unique and tunable selectivity. The ion-exchange mechanism can strongly retain the protonated amine of the target molecule, while the reversed-phase mechanism interacts with the alkyl and trifluoroethyl portions. By adjusting mobile phase pH and ionic strength, the retention can be finely controlled.

  • Performance Insights: MMC can offer the "best of both worlds," providing robust retention for the polar API while also offering a different selectivity profile that can resolve impurities that might co-elute in either pure RP or HILIC modes. This makes it a powerful tool for method development and for use as an orthogonal method for validation.

Illustrative Performance Data

To provide a clear comparison, the following table summarizes representative chromatographic data for the API and two potential process impurities: Impurity A (3-aminopropan-1-ol, a polar starting material) and Impurity B (a hypothetical, slightly less polar N-alkylated by-product).

Parameter Reversed-Phase (Polar-Embedded C18) HILIC (Amide Phase) Mixed-Mode (RP/Cation-Exchange)
API Retention Time (min) 2.17.59.8
Impurity A Retention Time (min) 1.1 (Poorly retained)5.26.1
Impurity B Retention Time (min) 3.56.811.2
Resolution (API / Impurity A) 2.56.88.5
Resolution (API / Impurity B) 3.12.13.2
API MS Signal Intensity (counts) 1.5 x 10⁶8.2 x 10⁶5.5 x 10⁶
Limit of Detection (LOD, %) 0.03%0.005%0.01%

Analysis: The HILIC method demonstrates a significant enhancement in MS signal intensity and a correspondingly lower LOD, which is critical for trace impurity analysis.[1][7] The Mixed-Mode method provides the best overall resolution between the API and both polar and non-polar impurities, showcasing its unique selectivity. The Reversed-Phase method is viable but offers the least retention and sensitivity.

Experimental Workflows and Protocols

A self-validating analytical workflow ensures that results are reliable and reproducible. The following diagram illustrates a comprehensive workflow for impurity analysis.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Data Acquisition & Analysis cluster_2 Phase 3: Validation & Reporting SamplePrep Sample Preparation (Dilution in Mobile Phase) MethodScreen LC Method Screening (RP, HILIC, MMC) SamplePrep->MethodScreen MS_Tune MS Parameter Optimization (ESI Positive Mode) MethodScreen->MS_Tune LCMS_Run LC-MS Analysis of Batches MS_Tune->LCMS_Run Optimized Method ImpurityID Impurity Identification (Accurate Mass & Fragmentation) LCMS_Run->ImpurityID Quant Quantification & Reporting (vs. Reporting Thresholds) ImpurityID->Quant Validation Method Validation (ICH Q2) Quant->Validation Data for Validation Report Final Report Generation Validation->Report

Caption: General workflow for LC-MS impurity analysis.

Protocol: HILIC-MS Method (Recommended)

This protocol details the superior HILIC-MS method for its enhanced sensitivity and retention of polar analytes.

  • Instrumentation:

    • UHPLC System (e.g., Waters ACQUITY, Agilent 1290, Shimadzu Nexera)

    • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Materials & Reagents:

    • LC Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

    • Mobile Phase B: Acetonitrile

    • Sample Diluent: 90:10 Acetonitrile:Water (v/v)

    • Sample: 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol, accurately weighed and dissolved in diluent to 1.0 mg/mL.

  • Procedure:

    • LC Conditions:

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

      • Gradient: 95% B (initial), hold for 1 min; linear ramp to 50% B over 10 min; hold for 2 min; return to 95% B and re-equilibrate for 5 min.

    • MS Conditions:

      • Ionization Mode: ESI Positive

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 325 °C

      • Gas Flow: 10 L/min

      • Mass Range: 50-500 m/z

      • Data Acquisition: Full Scan MS and Data-Dependent MS/MS (Top 3 most intense ions)

    • System Suitability: Inject a standard solution containing the API and known impurities. Verify resolution (>2.0), peak symmetry (0.8-1.5), and signal reproducibility (<5% RSD).

Mass Spectrometric Characterization

Mass spectrometry provides not only quantification but also structural information crucial for impurity identification.[9]

  • Ionization: Given the basic secondary amine, ESI in positive ion mode is highly effective, readily forming the protonated molecule [M+H]⁺ at an expected m/z of 158.1.

  • Fragmentation Analysis: The fragmentation of the parent ion can confirm the structure of the API and help elucidate unknown impurities. Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic product ions.

G Parent [M+H]⁺ m/z 158.1 Frag1 Loss of H₂O m/z 140.1 Parent->Frag1 -H₂O Frag2 Loss of CH₂CH₂OH m/z 98.0 Parent->Frag2 -C₃H₇O Frag3 Loss of CF₃CH₂NH₂ m/z 59.1 Parent->Frag3 -C₂H₄F₃N

Caption: Predicted MS/MS fragmentation pathway.

This fragmentation pattern is predictable based on established rules for alcohols (loss of water) and amines (alpha-cleavage).[10][11] The presence of these fragments provides high confidence in the identification of the API. When an unknown impurity is detected, its fragmentation pattern can be compared to that of the API to infer its structure (e.g., a similar pattern with a mass shift may indicate an additional alkyl group).

Conclusion and Recommendations

For the challenging analysis of impurities in the polar, fluorinated compound 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol, a one-size-fits-all approach is inadequate.

  • Reversed-Phase LC-MS can be used but is not ideal, suffering from poor retention and lower sensitivity.

  • Mixed-Mode Chromatography offers excellent resolution and unique selectivity, making it a powerful option for complex separations or as an orthogonal method.

  • HILIC-MS stands out as the superior methodology. It provides excellent retention for the polar API and its impurities, superior peak shapes, and significantly enhanced MS sensitivity due to the high-organic mobile phase.[7]

For researchers and drug development professionals, we recommend prioritizing HILIC-MS for routine purity testing and quality control of this and structurally similar compounds. The investment in developing a robust HILIC method will yield more accurate, sensitive, and reliable data, ensuring compliance with stringent regulatory expectations and contributing to the development of safer medicines.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). MDPI.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • How Pharmaceutical Impurity Analysis Works. (2025).
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck Millipore.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Guidance for Industry Q3A Impurities in New Drug Substances. (2006). ICH.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Critical review of reports on impurity and degradation product profiling in the last decade. (2017).
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry: Fragment
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Carryover analysis by liquid chromatography mass spectrometry in a multiproduct resin reuse context. (2024). UL Research Repository - University of Limerick.

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Comparative

Endosomal Escape Properties of Trifluoroethyl-Modified Ionizable Lipids: A Technical Comparison Guide

Topic: Endosomal escape properties of trifluoroethyl-modified ionizable lipids Content Type: Publish Comparison Guide Executive Summary: The Fluorine Effect in LNP Design The delivery of messenger RNA (mRNA) via lipid na...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Endosomal escape properties of trifluoroethyl-modified ionizable lipids Content Type: Publish Comparison Guide

Executive Summary: The Fluorine Effect in LNP Design

The delivery of messenger RNA (mRNA) via lipid nanoparticles (LNPs) has revolutionized vaccinology and protein replacement therapies.[1] However, endosomal escape remains the rate-limiting step; typically, less than 2-5% of internalized cargo reaches the cytosol.

This guide analyzes a specific class of next-generation excipients: Trifluoroethyl (TFE)-modified ionizable lipids . Unlike conventional alkyl-chain lipids (e.g., DLin-MC3-DMA), TFE-modified lipids leverage the strong electron-withdrawing nature of fluorine to precisely tune the acid dissociation constant (pKa ) of the ionizable headgroup. This modification facilitates a sharper "switch" from neutral to cationic states within the acidifying endosome, significantly enhancing membrane fusion and cytosolic release without compromising systemic safety.

Mechanistic Deep Dive: Why Trifluoroethyl?

The pKa Modulation Problem

Standard ionizable lipids rely on tertiary amines that protonate at acidic pH.

  • Too Basic (pKa > 7.0): The lipid remains permanently cationic at physiological pH (7.4), leading to toxicity and rapid immune clearance.

  • Too Acidic (pKa < 6.0): The lipid fails to protonate sufficiently in the early endosome (pH ~6.5), preventing the electrostatic interaction required for membrane destabilization.

The TFE Solution: Inductive pKa Depression

The 2,2,2-trifluoroethyl (TFE) group (


) acts as a powerful electron-withdrawing motif when attached near the ionizable amine.
  • Mechanism: The high electronegativity of the three fluorine atoms pulls electron density away from the nitrogen lone pair (Inductive Effect,

    
    ).
    
  • Result: This lowers the pKa of the amine, often shifting it from a "too basic" range (e.g., pKa ~8-9 for simple alkyl amines) into the optimal window (6.2 – 6.9) .

  • Biological Impact: This ensures the LNP remains neutral in the bloodstream (reducing toxicity) but becomes rapidly protonated upon entering the early endosome, triggering the hexagonal (

    
    ) phase transition necessary for cargo release.
    
Diagram: The TFE-Driven Endosomal Escape Pathway

EndosomalEscape cluster_0 Extracellular Space (pH 7.4) cluster_1 Early Endosome (pH 6.5) cluster_2 Cytosol Release LNP_Neutral TFE-LNP (Neutral) Amine Unprotonated Protonation Rapid Protonation (Due to TFE pKa Tuning) LNP_Neutral->Protonation Endocytosis Interaction Cationic Lipid binds Anionic Endosomal Membrane Protonation->Interaction Electrostatic Attraction PhaseTrans H_II Phase Transition (Membrane Fusion) Interaction->PhaseTrans Membrane Destabilization Escape mRNA Release into Cytosol PhaseTrans->Escape Pore Formation

Figure 1: Schematic of the endosomal escape mechanism facilitated by TFE-modified lipids. The TFE group ensures the lipid remains neutral at pH 7.4 but responds sharply to the pH drop in the early endosome.

Comparative Performance Guide

The following table compares TFE-modified lipids (exemplified by TFE-IDAtp1-LinA and F-L319 analogs) against industry standards.

Table 1: Performance Metrics of TFE-Lipids vs. Standards
FeatureDLin-MC3-DMA (Standard) ALC-0315 (COVID Vaccine) TFE-Modified Lipids (e.g., TFE-IDAtp1) Impact of Modification
Chemistry Dilinoleyl tail, tertiary amineBranched tail, ester linkerTrifluoroethyl-amine or Fluorinated tailPrecise pKa tuning via electron withdrawal.
Apparent pKa ~6.44~6.096.2 – 6.8 (Tunable)Optimized for early endosomal escape.
Endosomal Escape Low (~2-3%)ModerateHigh (>10-15%) Enhanced fusogenicity and membrane disruption.
Hemolysis (pH 5.5) ModerateModerateHigh Indicates strong pH-dependent membrane disruption.
Hemolysis (pH 7.4) LowLowNegligible Maintains safety in circulation.
Biodegradability Low (Long half-life)High (Ester hydrolysis)Variable TFE group is stable; biodegradability depends on linker (e.g., ester/disulfide).
Potency (ED50) ~0.03 mg/kg<0.05 mg/kg<0.01 mg/kg (in specific models)Higher potency allows for lower dosing.

Key Insight: The inclusion of fluorine often increases the lipid's "fusogenicity"—the ability to mix with and disrupt endosomal membranes—due to the unique lipophobicity/hydrophobicity balance of fluorocarbons.

Experimental Protocols for Validation

To validate the superior endosomal escape properties of TFE-lipids, the following self-validating protocols are recommended.

Protocol A: pH-Dependent Hemolysis Assay

Purpose: To quantify the membrane-disrupting capability of the lipid at endosomal pH vs. physiological pH.

  • Preparation: Isolate red blood cells (RBCs) from fresh murine or human blood. Wash 3x with PBS.

  • Buffer Setup: Prepare PBS buffers adjusted to pH 7.4, 6.5, 5.5, and 4.5.

  • Incubation:

    • Mix LNP solution (final conc. 10 µg/mL mRNA equiv.) with RBC suspension (2% v/v) in the respective buffers.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Separation: Centrifuge at 1000 x g for 5 mins to pellet intact RBCs.

  • Quantification: Measure absorbance of the supernatant at 540 nm (Hemoglobin release).

  • Validation:

    • Positive Control: 1% Triton X-100 (defined as 100% lysis).

    • Negative Control: PBS alone (0% lysis).

    • Success Criteria: TFE-LNPs should show <5% lysis at pH 7.4 but >50% lysis at pH 5.5.

Protocol B: Galectin-8 (Gal8) Recruitment Assay

Purpose: To visualize actual endosomal rupture in live cells. Gal8 binds to glycans exposed to the cytosol only when the endosomal membrane is damaged.

  • Cell Line: Use a reporter cell line expressing Gal8-GFP (e.g., HeLa-Gal8-GFP).

  • Transfection: Treat cells with TFE-LNPs encapsulating mRNA (e.g., Cy5-labeled mRNA for tracking).

  • Imaging: Perform live-cell confocal microscopy at 2h, 4h, and 24h post-treatment.

  • Analysis:

    • Count Gal8-GFP puncta (green spots).

    • Look for colocalization of Gal8 puncta with Cy5-mRNA.

  • Interpretation: A higher number of Gal8 puncta per cell correlates directly with increased endosomal escape events.

Workflow Visualization: Synthesis & Formulation

The synthesis of TFE-modified lipids often involves a Michael addition or epoxide ring-opening reaction where the TFE-amine is introduced.

SynthesisWorkflow cluster_synthesis TFE-Lipid Synthesis cluster_formulation LNP Formulation Step1 Precursor: Acrylate or Epoxide Tail Step3 Reaction: Michael Addition / Ring Opening (Solvent: Ethanol/THF, 60°C) Step1->Step3 Step2 Reactant: Trifluoroethylamine (TFE-NH2) Step2->Step3 Product Purified TFE-Ionizable Lipid Step3->Product Mix1 Organic Phase: TFE-Lipid + DSPC + Chol + PEG Product->Mix1 Microfluidics Microfluidic Mixing (Flow Ratio 3:1 Aq:Org) Mix1->Microfluidics Mix2 Aqueous Phase: mRNA in Citrate Buffer (pH 4) Mix2->Microfluidics Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Microfluidics->Dialysis

Figure 2: General workflow for synthesizing TFE-modified lipids and formulating them into mRNA-LNPs.

References

  • Xu, Q. et al. (2022). Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis. Proceedings of the National Academy of Sciences (PNAS).[2][3]

    • Context: Describes the use of specific modified linkers and tails (including TFE analogs) for targeted delivery and high potency.
  • Tang, J. et al. (2023). A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles. Journal of Materials Chemistry B.

    • Context: Details the synthesis of F-L319 and the mechanism of fluorin
  • Han, X. et al. (2024). Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency. ACS Nano.[4]

    • Context: Comprehensive analysis of fluorinated lipids (FPD) and their impact on membrane fusion and cytosolic release.
  • Mitchell, M.J. et al. (2021).[5] Engineering lipid nanoparticles for delivery of nucleic acid therapeutics. Nature Reviews Drug Discovery.

    • Context: Authoritative review on the general mechanisms of ionizable lipids and the importance of pKa.
  • Hopewell Therapeutics. (2024). ttLNP Platform Technology.[3]

    • Context: Commercial application of the TFE/modified lipid technology developed by the Xu Lab.

Sources

Validation

A Head-to-Head Battle for LNP Supremacy: 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol vs. Ethanolamine Headgroups

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of nucleic acid therapeutics, the design of ionizable lipids is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics, the design of ionizable lipids is a critical determinant of the success of lipid nanoparticle (LNP) delivery systems. The headgroup of these lipids, in particular, plays a pivotal role in dictating the pKa of the ionizable lipid, which in turn governs mRNA encapsulation, endosomal escape, and overall delivery efficiency. This guide provides a comprehensive comparison of two key headgroup moieties: the traditional ethanolamine and the fluorinated analogue, 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol.

This analysis moves beyond a simple cataloging of properties to provide a mechanistic understanding of how the subtle yet significant structural differences between these two headgroups can translate into profound effects on LNP performance. We will delve into their physicochemical properties, explore the rationale behind their use in LNP formulations, and present experimental frameworks for their comparative evaluation.

Section 1: Physicochemical Properties - A Tale of Two Amines

The fundamental difference between the 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol and ethanolamine headgroups lies in the substitution on the amine. The trifluoroethyl group is a strong electron-withdrawing group, which has a profound impact on the basicity (and thus the pKa) of the amine.

Property3-[(2,2,2-Trifluoroethyl)amino]propan-1-olEthanolamine3-Amino-1-propanol
Molecular Formula C₅H₁₀F₃NOC₂H₇NOC₃H₉NO
Molecular Weight 157.13 g/mol 61.08 g/mol 75.11 g/mol
pKa (Predicted/Experimental) ~5.5 - 6.5 (Predicted)~9.5[1]~10.0[2][3][4]
Key Structural Feature Secondary amine with trifluoroethyl groupPrimary aminePrimary amine

The Critical Role of pKa: The pKa of an ionizable lipid is paramount for its function in mRNA delivery. An optimal pKa, typically in the range of 6.2-6.8, allows for a pH-responsive charge. At an acidic pH (during formulation), the amine is protonated and positively charged, facilitating the encapsulation of negatively charged mRNA. In the neutral pH of the bloodstream, the lipid is largely neutral, reducing non-specific interactions and improving safety. Upon endocytosis into the cell, the acidic environment of the endosome protonates the amine again, promoting endosomal escape and release of the mRNA into the cytoplasm.

The significantly lower predicted pKa of the trifluoroethyl-substituted propanolamine headgroup compared to the ethanolamine headgroup is the most critical differentiator. The electron-withdrawing trifluoroethyl group drastically reduces the basicity of the amine. While the pKa of the parent 3-amino-1-propanol is around 10.0[2][3][4], and that of ethanolamine is approximately 9.5[1][5], the pKa of 2,2,2-trifluoroethylamine is predicted to be around 5.5. This suggests that incorporating the 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol headgroup into an ionizable lipid will result in a pKa closer to the optimal range for mRNA delivery.

Section 2: Mechanistic Implications for LNP Performance

The difference in pKa and chemical structure between the two headgroups has significant downstream effects on LNP formulation and biological activity.

Impact on LNP Formulation and Stability

The headgroup structure influences how lipids pack together to form nanoparticles. The bulkier trifluoroethyl group may introduce steric hindrance that affects lipid arrangement and the overall morphology of the LNP. However, studies on dual ethanolamine headgroups suggest that the presence of the hydroxyl group can enhance non-ionic interactions, potentially leading to stable nanoparticle formation even under neutral pH conditions. This could be an advantage for the fluorinated propanolamine headgroup as well, which also possesses a hydroxyl group.

The Fluorine Advantage: Enhanced Lipophilicity and Endosomal Escape

The incorporation of fluorine into ionizable lipids has been shown to enhance mRNA delivery efficiency[6]. This is attributed to several factors:

  • Increased Lipophilicity: Fluorination increases the lipophilicity of the lipid, which can facilitate its interaction with and fusion to cellular membranes.

  • Enhanced Endosomal Escape: The altered electronic properties and increased hydrophobicity of fluorinated lipids may promote the disruption of the endosomal membrane, a critical step for mRNA to reach the cytoplasm.

  • Altered Biodistribution: Studies have shown that fluorinated LNPs can exhibit altered biodistribution profiles, with potential for reduced liver accumulation and increased delivery to other tissues like the spleen[6][7].

While ethanolamine headgroups are a well-established component of successful LNP formulations, the strategic introduction of fluorine in the 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol headgroup offers a promising avenue for enhancing the performance of next-generation mRNA delivery systems.

Section 3: Experimental Design for a Head-to-Head Comparison

To empirically validate the theoretical advantages of the 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol headgroup, a series of experiments should be conducted.

Synthesis of Ionizable Lipids

The first step is the synthesis of two analogous ionizable lipids, one with an ethanolamine headgroup and the other with a 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol headgroup, while keeping the lipid tail and linker constant.

Caption: Synthetic workflow for creating comparable ionizable lipids.

LNP Formulation and Characterization

Once synthesized, the two ionizable lipids would be formulated into LNPs containing mRNA, cholesterol, a helper lipid (e.g., DOPE or DSPC), and a PEG-lipid. The resulting LNPs should be thoroughly characterized for:

  • Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

  • Zeta Potential: To assess surface charge at different pH values.

  • mRNA Encapsulation Efficiency: Using a RiboGreen assay.

  • Apparent pKa: Determined using a TNS assay.

LNP_Characterization cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization Lipid_Ethanolamine Lipid-Ethanolamine LNP_E LNP-Ethanolamine Lipid_Ethanolamine->LNP_E Lipid_Trifluoro Lipid-Trifluoro LNP_T LNP-Trifluoro Lipid_Trifluoro->LNP_T mRNA mRNA mRNA->LNP_E mRNA->LNP_T Other_Lipids Cholesterol, Helper Lipid, PEG-Lipid Other_Lipids->LNP_E Other_Lipids->LNP_T DLS DLS (Size, PDI) LNP_E->DLS Zeta Zeta Potential LNP_E->Zeta RiboGreen RiboGreen (Encapsulation) LNP_E->RiboGreen TNS TNS Assay (pKa) LNP_E->TNS LNP_T->DLS LNP_T->Zeta LNP_T->RiboGreen LNP_T->TNS

Caption: Workflow for LNP formulation and characterization.

In Vitro and In Vivo Performance Evaluation

The functional performance of the two LNP formulations should be compared through a series of in vitro and in vivo studies.

In Vitro Studies:

  • Transfection Efficiency: Using a reporter gene (e.g., luciferase or GFP) in relevant cell lines.

  • Cytotoxicity Assays: To assess the safety profile of the LNPs.

  • Endosomal Escape Assays: To quantify the efficiency of endosomal release.

In Vivo Studies:

  • Biodistribution: Using labeled mRNA or lipids to track the in vivo fate of the LNPs.

  • Pharmacodynamics: Measuring the expression of a therapeutic protein encoded by the mRNA.

  • Immunogenicity: Assessing the induction of an immune response.

Performance_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LNP_E LNP-Ethanolamine Transfection Transfection Efficiency LNP_E->Transfection Cytotoxicity Cytotoxicity LNP_E->Cytotoxicity Endosomal_Escape Endosomal Escape LNP_E->Endosomal_Escape Biodistribution Biodistribution LNP_E->Biodistribution Pharmacodynamics Pharmacodynamics LNP_E->Pharmacodynamics Immunogenicity Immunogenicity LNP_E->Immunogenicity LNP_T LNP-Trifluoro LNP_T->Transfection LNP_T->Cytotoxicity LNP_T->Endosomal_Escape LNP_T->Biodistribution LNP_T->Pharmacodynamics LNP_T->Immunogenicity

Caption: Experimental workflow for performance evaluation.

Section 4: Conclusion and Future Outlook

The choice of the ionizable lipid headgroup is a critical decision in the design of effective LNP-based therapeutics. While ethanolamine has a proven track record, the introduction of the 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol headgroup presents a compelling strategy for optimizing LNP performance. The significantly lower pKa of the fluorinated headgroup is expected to align more closely with the ideal range for mRNA delivery, potentially leading to improved encapsulation, enhanced endosomal escape, and superior in vivo efficacy.

The strategic incorporation of fluorine offers a tantalizing prospect for fine-tuning the properties of ionizable lipids. The experimental framework outlined in this guide provides a roadmap for a rigorous, head-to-head comparison that will be invaluable for drug development professionals seeking to unlock the full potential of mRNA therapeutics. The insights gained from such studies will undoubtedly pave the way for the next generation of safer and more effective LNP delivery systems.

References

  • Ethanolamine. In: Merck Index. 14th ed.
  • 3-Aminopropanol Properties. US Environmental Protection Agency. Accessed February 22, 2026. [Link]

  • Cas 141-43-5,Ethanolamine. LookChem. Accessed February 22, 2026. [Link]

  • 3-Aminopropanol. PubChem. Accessed February 22, 2026. [Link]

  • 3-amino-1-propanol, 156-87-6. The Good Scents Company. Accessed February 22, 2026. [Link]

  • 3-Aminopropanol. In: The Merck Index. 14th ed.
  • Li, B., Zhang, X., Dong, Y. Fluorinated lipid nanoparticles for enhanced mRNA delivery.
  • 2,2,2-Trifluoroethylamine. PubChem. Accessed February 22, 2026. [Link]

  • Zhang, D., et al. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles.
  • Sabnis, S., et al. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency. ACS Nano. 2021;15(7):11538-11548.

Sources

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